Product packaging for Avenasterol(Cat. No.:CAS No. 23290-26-8)

Avenasterol

Cat. No.: B1666154
CAS No.: 23290-26-8
M. Wt: 412.7 g/mol
InChI Key: MCWVPSBQQXUCTB-SLPSUXHFSA-N
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Description

Avenasterol is a stigmastane sterol that is 5alpha-stigmastane carrying a hydroxy group at position 3beta and double bonds at positions 7 and 24. It has a role as a plant metabolite. It is a Delta(7)-sterol, a stigmastane sterol, a member of phytosterols and a 3beta-hydroxy steroid. It derives from a hydride of a 5alpha-stigmastane.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H48O B1666154 Avenasterol CAS No. 23290-26-8

Properties

CAS No.

23290-26-8

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

(3S,5S,10S,13R,14R,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,11,19-20,22-23,25-27,30H,8-10,12-18H2,1-6H3/b21-7-/t20-,22+,23+,25-,26+,27?,28+,29-/m1/s1

InChI Key

MCWVPSBQQXUCTB-SLPSUXHFSA-N

Isomeric SMILES

C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C

Canonical SMILES

CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C

Appearance

Solid powder

Other CAS No.

23290-26-8

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Avenasterol;  24Z-Ethylidenelathosterol

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Avenasterol Biosynthesis Pathway in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenasterols, a class of phytosterols, are significant components of plant cell membranes and precursors to essential bioactive compounds. Their biosynthesis is a complex, multi-step process that represents a specialized branch of the broader phytosterol pathway. This technical guide provides a comprehensive overview of the avenasterol biosynthesis pathway in plants, detailing the enzymatic steps, intermediate compounds, quantitative data, and relevant experimental protocols. This document is intended to serve as a valuable resource for researchers in plant biology, natural product chemistry, and drug development seeking to understand and manipulate this important metabolic pathway.

The Core Biosynthetic Pathway

The biosynthesis of avenasterols originates from cycloartenol, the first cyclic precursor in the phytosterol pathway in plants. The pathway diverges and proceeds through a series of enzymatic reactions, including methylation, demethylation, desaturation, and reduction, to yield various sterol end-products, including Δ⁵-avenasterol and Δ⁷-avenasterol.

From Cycloartenol to 24-Ethylidenelophenol: The Common Trunk

The initial steps of the pathway focus on modifications of the sterol nucleus and the addition of ethyl groups at the C-24 position of the side chain.

  • Cycloartenol to 24-Methylene Cycloartanol: The pathway begins with the methylation of cycloartenol at the C-24 position by S-adenosyl-L-methionine:cycloartenol-C-24-methyltransferase (SMT1) . This reaction introduces the first methyl group to the side chain, forming 24-methylene cycloartanol.[1][2]

  • Removal of the First C-4 Methyl Group: The 4α-methyl group of 24-methylene cycloartanol is then removed in a multi-step process catalyzed by the sterol C-4 demethylation complex , which includes sterol 4α-methyl oxidase 1 (SMO1) .[3][4] This yields 31-norcycloartenol.

  • Isomerization and Further Demethylation: Subsequent enzymatic steps, including the opening of the cyclopropane ring by cyclopropylsterol isomerase (CPI) to form cycloeucalenol, and further demethylations, lead to the formation of 24-methylenelophenol.[5]

  • Second Methylation to 24-Ethylidenelophenol: S-adenosyl-L-methionine:24-methylenelophenol-C-24-methyltransferase (SMT2) catalyzes the second methylation of the side chain, converting 24-methylenelophenol to 24-ethylidenelophenol. This is a key branching point in the synthesis of C29 sterols.[1][6]

Branching to Δ⁷-Avenasterol and Δ⁵-Avenasterol

From 24-ethylidenelophenol, the pathway branches to form the two main this compound isomers.

Synthesis of Δ⁷-Avenasterol:

  • Removal of the Second C-4 Methyl Group: The remaining methyl group at the C-4 position of 24-ethylidenelophenol is removed by a demethylation complex that includes sterol 4α-methyl oxidase 2 (SMO2) . This reaction yields Δ⁷-avenasterol .[6][7]

Synthesis of Δ⁵-Avenasterol (Isofucosterol):

  • Desaturation to form a Δ⁵,⁷-diene: Δ⁷-avenasterol can be further metabolized by Δ⁷-sterol-C5-desaturase (STE1/DWARF7) , which introduces a double bond at the C-5 position, forming a Δ⁵,⁷-sterol intermediate, Δ⁵,⁷-avenasterol .[8][9][10]

  • Reduction to Δ⁵-Avenasterol: The final step in the formation of Δ⁵-avenasterol is the reduction of the Δ⁷ double bond of the Δ⁵,⁷-sterol intermediate by Δ⁵,⁷-sterol-Δ⁷-reductase (DWARF5) .[9][11]

Diagram of the this compound Biosynthesis Pathway

Avenasterol_Biosynthesis cluster_main_trunk Core Pathway cluster_delta7 Δ⁷-Avenasterol Branch cluster_delta5 Δ⁵-Avenasterol Branch Cycloartenol Cycloartenol 24-Methylene_Cycloartanol 24-Methylene_Cycloartanol Cycloartenol->24-Methylene_Cycloartanol SMT1 Cycloeucalenol Cycloeucalenol 24-Methylene_Cycloartanol->Cycloeucalenol SMO1, CPI, etc. 24-Methylenelophenol 24-Methylenelophenol Cycloeucalenol->24-Methylenelophenol Multiple Steps 24-Ethylidenelophenol 24-Ethylidenelophenol 24-Methylenelophenol->24-Ethylidenelophenol SMT2 delta7_this compound Δ⁷-Avenasterol 24-Ethylidenelophenol->delta7_this compound SMO2 delta5_7_this compound Δ⁵,⁷-Avenasterol delta7_this compound->delta5_7_this compound Δ⁷-sterol-C5-desaturase (STE1/DWARF7) delta5_this compound Δ⁵-Avenasterol (Isofucosterol) delta5_7_this compound->delta5_this compound Δ⁵,⁷-sterol-Δ⁷-reductase (DWARF5)

This compound biosynthesis pathway from cycloartenol.

Quantitative Data

Quantitative analysis of the enzymes and sterol composition provides crucial insights into the regulation and efficiency of the this compound biosynthesis pathway.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Plant SourceReference
SMT2 Cycloartenol350.001Arabidopsis thaliana[12]
24(28)-Methylenelophenol280.01Arabidopsis thaliana[12]
26,27-Dehydrozymosterol150.001Arabidopsis thaliana[12]
Plant Organ (Arabidopsis thaliana)Total Sterols (µmol/g FW)Cycloartenol (% of total)Δ⁷-Avenasterol (% of total)Campesterol (% of total)Stigmasterol (% of total)β-Sitosterol (% of total)Reference
Roots 0.65.1Not Reported19.922.549.6[13]
Rosette Leaves 0.46.5Not Reported14.7Not Reported66.9[13]
Seeds 8.2Not ReportedNot Reported16.11.371.2[13]

Note: Data for this compound content is often combined with other sterols or not specifically reported in broad profiling studies. More targeted analyses are required for precise quantification in various species.

Experimental Protocols

Plant Sterol Extraction and Saponification

This protocol describes a general method for the extraction and saponification of sterols from plant tissues, preparing them for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Materials:

  • Plant tissue (fresh or lyophilized)

  • Liquid nitrogen

  • Mortar and pestle

  • Chloroform:Methanol (2:1, v/v)

  • Ethanolic potassium hydroxide (KOH) solution (e.g., 2 M)

  • n-Hexane

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Internal standard (e.g., α-cholestanol or epicoprostanol)

Procedure:

  • Homogenization: Freeze the plant tissue in liquid nitrogen and grind it to a fine powder using a mortar and pestle.

  • Lipid Extraction: Transfer the powdered tissue to a glass tube and add the internal standard. Extract the total lipids by adding chloroform:methanol (2:1, v/v) and vortexing thoroughly. Centrifuge to pellet the tissue debris and collect the supernatant. Repeat the extraction process on the pellet two more times. Combine the supernatants.

  • Phase Separation: Add saturated NaCl solution to the combined extracts to induce phase separation. Collect the lower chloroform phase containing the lipids.

  • Drying: Dry the chloroform extract under a stream of nitrogen gas.

  • Saponification: Add ethanolic KOH solution to the dried lipid extract. Heat the mixture at 80°C for 1 hour to hydrolyze steryl esters and glycosides.[12][14]

  • Extraction of Unsaponifiables: After cooling, add water and extract the unsaponifiable fraction (containing free sterols) with n-hexane. Repeat the hexane extraction three times.

  • Washing and Drying: Combine the hexane extracts and wash with water to remove residual KOH. Dry the hexane phase over anhydrous Na₂SO₄.

  • Final Preparation: Evaporate the hexane under a stream of nitrogen. The resulting residue contains the free sterols ready for derivatization and GC-MS analysis.

Workflow for Sterol Extraction and Saponification

Sterol_Extraction_Workflow A Plant Tissue Homogenization B Total Lipid Extraction (Chloroform:Methanol) A->B C Saponification (Ethanolic KOH, 80°C) B->C D Extraction of Unsaponifiables (n-Hexane) C->D E Washing and Drying D->E F Derivatization for GC-MS E->F

Workflow for plant sterol extraction and analysis.
GC-MS Analysis of Plant Sterols

This protocol outlines the derivatization and analysis of plant sterols by GC-MS.

Materials:

  • Dried sterol extract

  • Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane, BSTFA + 1% TMCS)

  • Pyridine

  • GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)

Procedure:

  • Derivatization: To the dried sterol extract, add pyridine and the derivatization reagent (e.g., BSTFA + 1% TMCS). Heat at 70°C for 30 minutes to convert the sterols to their trimethylsilyl (TMS) ethers. This increases their volatility for GC analysis.[3]

  • GC-MS Analysis:

    • Injection: Inject an aliquot of the derivatized sample into the GC-MS.

    • Gas Chromatography: Use a temperature program to separate the different sterol-TMS ethers. A typical program might start at a lower temperature (e.g., 180°C) and ramp up to a higher temperature (e.g., 280-300°C).

    • Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification of unknown sterols or in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for targeted quantification of known sterols, including this compound and its precursors.[15]

Selected Ions for SIM/MRM Analysis of this compound-TMS Ether:

  • Δ⁷-Avenasterol-TMS: Characteristic ions would include the molecular ion (M⁺) and specific fragmentation ions.

  • Δ⁵-Avenasterol-TMS: Similar to Δ⁷-Avenasterol-TMS, with a distinct fragmentation pattern.

Note: The specific ions and collision energies for MRM transitions should be optimized for the instrument being used.

Enzyme Assay for Δ⁷-Sterol-C5-Desaturase

This protocol provides a general method for assaying the activity of Δ⁷-sterol-C5-desaturase in plant microsomes.

Materials:

  • Plant microsomes (isolated from plant tissue)

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • Substrate: Δ⁷-avenasterol

  • Cofactor: NADH or NADPH[8]

  • Reaction termination solvent (e.g., chloroform:methanol, 2:1, v/v)

  • Internal standard for quantification

Procedure:

  • Microsome Preparation: Isolate microsomes from plant tissue using differential centrifugation.

  • Enzyme Reaction: In a reaction tube, combine the plant microsomes, assay buffer, and the substrate (Δ⁷-avenasterol).

  • Initiation: Start the reaction by adding the cofactor (NADH or NADPH). Incubate at an optimal temperature (e.g., 30°C) for a defined period.

  • Termination: Stop the reaction by adding the termination solvent.

  • Product Extraction and Analysis: Extract the sterols from the reaction mixture as described in the sterol extraction protocol. Analyze the products by GC-MS to quantify the formation of Δ⁵,⁷-avenasterol.

Regulation of this compound Biosynthesis

The this compound biosynthesis pathway is tightly regulated by both developmental and environmental cues, with plant hormones playing a significant role.

Hormonal Regulation:

  • Auxin and Cytokinin: The expression of several genes in the sterol biosynthesis pathway, including those encoding SMO1 and SMT2/SMT3, is influenced by auxin and cytokinin.[1][6][16] This suggests a complex interplay between these hormones and sterol homeostasis, impacting processes such as embryogenesis and root development.[17][18] A feedback loop exists where auxin and cytokinin regulate each other's biosynthesis, and this is intertwined with the sterol pathway.[19]

Feedback Regulation:

  • Sterol Levels: There is evidence for feedback regulation within the sterol biosynthesis pathway. For instance, alterations in the levels of certain sterols can affect the transcript levels of biosynthetic genes like SMT1 and SMT2.[1] This suggests that the plant cell can sense its sterol composition and adjust the biosynthetic flux accordingly.

Signaling Pathway Overview

Regulatory_Pathway cluster_hormones Hormonal Signals cluster_genes Sterol Biosynthesis Genes cluster_products Sterol Products Auxin Auxin SMO1_gene SMO1 Auxin->SMO1_gene regulates SMT2_gene SMT2 Auxin->SMT2_gene regulates Cytokinin Cytokinin Cytokinin->SMO1_gene regulates Cytokinin->SMT2_gene regulates This compound This compound SMO1_gene->this compound SMT2_gene->this compound Other_Sterol_Genes ... Other_Sterols Other Sterols Other_Sterol_Genes->Other_Sterols This compound->SMT2_gene feedback regulation Other_Sterols->SMT2_gene feedback regulation

Hormonal and feedback regulation of this compound biosynthesis.

Conclusion

The biosynthesis of avenasterols in plants is a finely tuned pathway with multiple enzymatic steps and regulatory controls. Understanding this pathway is not only fundamental to plant biology but also holds potential for applications in agriculture and medicine. The information and protocols provided in this guide offer a solid foundation for researchers to delve deeper into the intricacies of this compound metabolism and its broader implications. Further research is needed to fully elucidate the kinetic properties of all enzymes in the pathway and to unravel the complex signaling networks that govern its regulation.

References

Natural Sources of Δ7-Avenasterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Δ7-Avenasterol is a phytosterol, a naturally occurring steroidal alcohol found in plants, recognized for its antioxidant properties. This technical guide provides an in-depth overview of the primary natural sources of Δ7-Avenasterol, presenting quantitative data, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development interested in the isolation and utilization of this bioactive compound.

Introduction to Δ7-Avenasterol

Δ7-Avenasterol, chemically known as (3β, 5α)-stigmasta-7,24(28)-dien-3-ol, is a plant-derived sterol or phytosterol. It is structurally similar to cholesterol but is synthesized in plants. Phytosterols are essential components of plant cell membranes, where they modulate membrane fluidity and permeability. Beyond their structural role in plants, phytosterols, including Δ7-Avenasterol, have garnered significant interest for their potential health benefits in humans. Δ7-Avenasterol has been specifically noted for its antioxidant activities, such as its ability to reduce the temperature-induced oxidation of cooking oils. Its presence in various common dietary sources makes it a compound of interest for nutritional science and pharmaceutical research.

Primary Natural Sources

Δ7-Avenasterol is found across a variety of plant-based foods, primarily in vegetable oils and cereal grains. The concentration of this compound can vary significantly based on the plant species, variety, growing conditions, and processing methods.

Key sources include:

  • Cereal Grains: Oats (Avena sativa), wheat (Triticum aestivum), and rye (Secale cereale) are significant sources. In oats, particularly the bran, Δ7-avenasterol can represent a substantial portion of the total phytosterol content.

  • Vegetable Oils: It is commonly extracted from olive oil (Olea europaea) and soybean oil (Glycine max). Its presence is also noted in safflower oil where it acts as a polymerization inhibitor during frying.

  • Seeds: Other sources include seeds such as those from the Amaranthus species.

Quantitative Analysis of Δ7-Avenasterol in Natural Sources

The following tables summarize the concentration of Δ7-Avenasterol found in various natural sources. Data has been compiled from multiple scientific studies. It is important to note that values can exhibit considerable variation due to factors like cultivar, ripeness, and analytical methodology.

SourceSample TypeConcentration of Δ7-AvenasterolTotal Phytosterols% of Total PhytosterolsReference
Olive Oil (Olea europaea)Virgin Olive Oil7 - 44 mg/kg1290 - 2380 mg/kg~0.5 - 2.0%
Olive Oil (Olea europaea)Virgin Olive Oil (Empeltre clone)Not specified1158 - 1943 mg/kgNot specified
Soybean Oil (Glycine max)Refined OilNot specified~2540 mg/kgNot specified
Wheat (Triticum aestivum)Whole GrainNot specified~708 µg/g (dry matter)Not specified
Oat (Avena sativa)Oat BranNot specifiedNot specified~20%
Amaranthus species Seed OilPresentNot specifiedNot specified
Rye Bread WholemealPresent74.8 mg/100g (dry matter)Not specified

Note: Direct quantitative values for Δ7-Avenasterol are often not reported separately but are grouped with other sterols. The data presented is based on available literature where this specific compound was quantified.

Biosynthesis of Δ7-Avenasterol in Plants

The biosynthesis of phytosterols in plants is a complex enzymatic process that primarily follows the mevalonate pathway. The synthesis begins with the cyclization of 2,3-oxidosqualene. In plants, this is predominantly catalyzed by cycloartenol synthase to form cycloartenol, which serves as the key precursor for most plant sterols, including Δ7-Avenasterol. A parallel, though minor, pathway involving lanosterol also exists in plants.

The pathway from cycloartenol involves a series of modifications including demethylations, isomerizations, and desaturations. A critical step in the formation of Δ7-sterols is the activity of specific enzymes that maintain the double bond at the C-7 position. The subsequent introduction of a double bond at the C-5 position is catalyzed by Δ7-sterol-C5(6)-desaturase, which converts Δ7-sterols into Δ5,7-sterols, the precursors to common Δ5-sterols like β-sitosterol.

The Discovery and Isolation of Avenasterol from Oats: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avenasterol, a phytosterol found in oats (Avena sativa), has garnered significant interest within the scientific community due to its potential health benefits, including antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from oats. It details the experimental protocols for extraction and purification and presents quantitative data on its occurrence. Furthermore, this guide elucidates the plausible signaling pathways through which this compound may exert its biological effects, offering valuable insights for researchers and professionals in drug development.

Introduction: The Discovery of this compound in Oats

Physicochemical Properties and Structure

This compound is a C29 phytosterol, sharing the fundamental tetracyclic cyclopenta[a]phenanthrene steroid nucleus. The two common isomers are distinguished by the position of a double bond in the sterol ring system:

  • Δ5-Avenasterol: (24Z)-Stigmasta-5,24(28)-dien-3β-ol

  • Δ7-Avenasterol: (24Z)-Stigmasta-7,24(28)-dien-3β-ol

The presence of an ethylidene group on the side chain is a characteristic feature of avenasterols. These structural nuances are critical for their biological activity and their physical properties, which influence the choice of extraction and purification methodologies.

Experimental Protocols for Isolation and Purification

The isolation of this compound from oats is a multi-step process that involves extraction of the lipid fraction, followed by saponification to release free sterols, and subsequent chromatographic purification.

Extraction of Oat Oil

The initial step involves the extraction of oil from oat groats or bran, which are rich in lipids.

Quantitative Occurrence of Avenasterol in Edible Oils

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Occurrence of Avenasterol in Edible Oils

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenasterols, specifically Δ5-avenasterol and Δ7-avenasterol, are phytosterols found in various plant-based foods, most notably in edible oils.[1][2][3][4] As with other phytosterols, they are of significant interest to the scientific community due to their structural similarity to cholesterol and their potential biological activities, including antioxidant properties.[1][4] This technical guide provides a comprehensive overview of the occurrence of this compound in common edible oils, detailed experimental protocols for its quantification, and a visual representation of the analytical workflow.

This compound content can vary significantly among different types of edible oils, influenced by factors such as the plant source, growing conditions, and processing methods like refining.[5][6] The data presented below, summarized from multiple analytical studies, highlights the concentration of Δ5-Avenasterol and Δ7-Avenasterol in a range of commercially available oils. β-sitosterol, campesterol, and stigmasterol are often the most abundant phytosterols, with avenasterols present as important minor components.[6]

Edible OilΔ5-Avenasterol (mg/100g)Δ7-Avenasterol (mg/100g)Total Phytosterols (mg/100g)
Corn Oil30.63Not Reported990.94
Rapeseed Oil59.88Not Reported893.84
Rice Bran Oil60.54Not Reported1891.82
Sesame Oil65.03Not Reported637.60
Soybean Oil7.95Not Reported362.29
Sunflower Oil5.8617.5 - 22.0265 - 289
Peanut Oil11.23Not Reported286.97
Olive Oil12.35Present, but not quantified221.28
Flaxseed Oil14.94Not Reported466.73
Camellia Oil10.61Not Reported142.64

Note: Data is compiled from multiple sources.[6][7] Values can vary based on the specific cultivar, processing, and analytical methodology used. "Not Reported" indicates that the specific isomer was not quantified in the cited study.

Experimental Protocols for this compound Analysis

The standard and most widely used method for the analysis of phytosterols, including this compound, in edible oils is Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or Flame Ionization Detection (FID).[8][9] The protocol involves the liberation of sterols from their esterified forms, extraction of the unsaponifiable fraction, derivatization to increase volatility, and subsequent chromatographic separation and detection.

Key Protocol: GC-MS Analysis of Phytosterols

This protocol provides a detailed methodology for the determination of this compound content in edible oils.

A. Sample Preparation: Saponification and Extraction

  • Sample Weighing: Accurately weigh approximately 0.5 g of the oil sample into a round-bottom flask.[10]

  • Internal Standard Addition: Add a known amount of an internal standard (e.g., 5α-cholestane or cholestanol) to the sample for accurate quantification.[10][11]

  • Saponification: Add 5 mL of a 1N potassium hydroxide (KOH) solution in methanol. Reflux the mixture at 100°C for 30-60 minutes to hydrolyze the steryl esters and triglycerides.[10][12]

  • Extraction of Unsaponifiables: After cooling, transfer the mixture to a separatory funnel. Extract the non-saponifiable fraction (which contains the sterols) three times with a nonpolar solvent, such as n-hexane or diethyl ether (50 mL each time).[10][11]

  • Washing: Combine the organic layers and wash them with distilled water until the washings are neutral to remove the soap and excess alkali.[10]

  • Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate. Evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a low temperature (e.g., 40°C).[13][14]

B. Derivatization

  • Reagent: To the dried unsaponifiable residue, add a silylating agent. A common reagent is a mixture of N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) (99:1, v/v).[15]

  • Reaction: Tightly cap the vial and heat at 60-70°C for approximately 30 minutes to convert the sterols into their volatile trimethylsilyl (TMS) ethers.[5]

  • Final Preparation: After cooling, the sample is ready for injection into the GC-MS system. It can be diluted with a suitable solvent like hexane if necessary.[15]

C. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • GC System: A capillary gas chromatograph is used.

    • Column: A non-polar capillary column, such as one coated with 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is typically used.

    • Injection: 1 µL of the derivatized sample is injected in splitless mode.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

    • Temperature Program: An example temperature program starts at an initial temperature of 180°C, holds for 1 minute, then ramps up to 280-300°C at a rate of 5-10°C/min, followed by a hold for 10-20 minutes.

  • MS System: A mass spectrometer is used for detection.

    • Ionization: Electron Ionization (EI) at 70 eV is standard.[15]

    • Detection Mode: The analysis can be performed in full scan mode to identify compounds based on their mass spectra. For quantification, Selected Ion Monitoring (SIM) mode is preferred for higher sensitivity and selectivity, monitoring characteristic ions of the target sterol-TMS ethers.[15][16]

  • Identification and Quantification:

    • Identification: this compound and other phytosterols are identified by comparing their retention times and mass spectra with those of authentic standards.[8]

    • Quantification: The concentration of each sterol is calculated based on the peak area relative to the peak area of the internal standard, using a calibration curve generated from pure standards.[11]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for analyzing this compound in edible oils.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Oil Edible Oil Sample IS Add Internal Standard (e.g., 5α-cholestane) Oil->IS Sapon Alkaline Saponification (KOH in Methanol) IS->Sapon Extract Solvent Extraction (n-Hexane) Sapon->Extract Dry Dry & Evaporate Solvent Extract->Dry Deriv Silylation (e.g., BSTFA + TMCS) Dry->Deriv GCMS GC-MS Analysis Deriv->GCMS Ident Peak Identification (Retention Time & Mass Spectra) GCMS->Ident Quant Quantification (vs. Internal Standard) Ident->Quant Result This compound Concentration (mg/100g) Quant->Result

Caption: Workflow for this compound Quantification in Edible Oils.

References

Methodological & Application

Application Notes and Protocols for Avenasterol Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenasterols, a class of phytosterols predominantly found in oats (Avena sativa) and also present in other plant sources like rice bran and wheat germ, have garnered significant interest for their potential health benefits, including antioxidant and cholesterol-lowering properties. The effective isolation of these bioactive compounds from complex plant matrices is a critical first step for research, nutraceutical development, and pharmaceutical applications. The choice of extraction methodology directly impacts the yield, purity, and stability of the final product.

This document provides a comprehensive overview of conventional and modern techniques for extracting avenasterol and other phytosterols from plant materials. It includes detailed experimental protocols, comparative data on extraction efficiency, and visual workflows to guide researchers in selecting and implementing the most suitable method for their objectives.

Overview of Extraction Methodologies

The isolation of phytosterols can be broadly categorized into conventional solvent-based methods and modern, "green" techniques that offer advantages in terms of efficiency, reduced solvent consumption, and preservation of thermolabile compounds.

  • Conventional Methods: These classic techniques, such as Soxhlet extraction and maceration, rely on the solvent's capacity to dissolve target compounds. They are often characterized by simplicity and low setup cost but can be time-consuming, require large volumes of potentially hazardous organic solvents, and may lead to the degradation of heat-sensitive molecules like this compound.

  • Modern (Green) Methods: Techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) utilize energy sources (sound waves, microwaves, or supercritical fluids) to enhance the extraction process. These methods generally offer significantly shorter extraction times, higher yields, lower solvent usage, and are more environmentally friendly. Enzyme-Assisted Extraction (EAE) is another green approach that uses enzymes to break down cell walls, facilitating the release of intracellular compounds under mild conditions.

A critical step in many phytosterol extraction protocols, particularly from oil-rich sources, is saponification . This process uses a strong base (e.g., KOH in ethanol) to hydrolyze esterified phytosterols into their free form and convert triglycerides into soap, which can then be easily separated from the unsaponifiable matter containing the target sterols.

Quantitative Data Summary

The efficiency of different extraction methods varies significantly depending on the plant matrix, target compound, and specific process parameters. The following tables summarize quantitative data from various studies to facilitate comparison.

Table 1: Comparison of Phytosterol Yields from Various Extraction Methods and Plant Sources

Plant MaterialExtraction MethodKey ParametersTotal Phytosterol YieldReference
Cocoa ButterSupercritical CO₂ Extraction (with ethanol)-6441 ± 0.11 µg/g
Cocoa ButterUltrasound-Assisted Extraction (UAE)-5106 ± 0.02 µg/g
Cocoa ButterSoxhlet Extraction-4960 ± 0.01 µg/g
Kalahari Melon SeedsSupercritical CO₂ Extraction (SC-CO₂)300 bar, 40 °C1063.6 mg/100 g
Kalahari Melon SeedsSoxhlet ExtractionPetroleum Ether431.1 mg/100 g
Cucurbita pepo L. SeedsUltrasound-Assisted Extraction (UAE)Hexane, 3 h2017.5 mg/100 mL oil
Cucurbita pepo L. SeedsSoxhlet ExtractionHexane, 6 h1657.6 mg/100 mL oil
Rice BranPressurized Liquid Extraction (PLE)Petroleum Ether, 100 °C, 10 MPa3.91 mg/g (β-sitosterol)
Rice BranSoxhlet Extraction-3.34 mg/g (β-sitosterol)
Rice BranSupercritical CO₂ Extraction (SC-CO₂)7000-9000 psi, 80 °C19.2 - 20.4% (Oil Yield)
Rice BranSupercritical CO₂ + Ultrasound25 MPa, 40 °C, 160 W, 40 min12.65 wt% (Oil Yield)
Cocoa ShellMicrowave-Assisted Extraction (MAE)Ethanol, 70 °C, 500 W, 10 min3546.1 mg/100g (β-sitosterol)
Edible Brown SeaweedsUltrasound-Assisted Extraction (UAE)CHCl₃-MeOH (2:3), 15 min2.642 ± 0.046 mg/g DW

Experimental Protocols

The following section provides detailed, step-by-step protocols for common this compound extraction methods.

General Workflow for Phytosterol Extraction

Most extraction procedures from solid plant material follow a general workflow. The specific parameters and steps are detailed in the subsequent protocols.

Quantification of Avenasterol using GC-MS Analysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avenasterols, specifically the Δ5- and Δ7-isomers, are phytosterols with significant interest in the fields of nutrition, pharmacology, and drug development due to their antioxidant, anti-inflammatory, and cholesterol-lowering properties. Accurate quantification of avenasterol in various matrices such as plant oils, seeds, and nuts is crucial for quality control, formulation development, and clinical research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of sterols. This application note provides a detailed protocol for the quantification of this compound using GC-MS, including sample preparation, derivatization, instrument parameters, and data analysis.

Data Presentation: Quantitative this compound Content

The following table summarizes the quantitative data for Δ5-avenasterol content in various nuts, seeds, and vegetable oils, as determined by GC-MS analysis.

Sample MatrixΔ5-Avenasterol Concentration (mg/100g)Reference
Nuts
Walnuts (raw)5.6
Hazelnuts (raw)4.8
Peanuts (raw)3.6
Pecan Nut Oil113.9 - 214.4 (mg/100g oil)
Pistachios270 - 289 (total phytosterols)
Seeds
Sesame Seeds400 - 413 (total phytosterols)
Sunflower Kernels270 - 289 (total phytosterols)
American Ginseng Seed Oil12.4 - 20.5 (mg/100g oil)
Pumpkin Seeds265 (total phytosterols)
Vegetable Oils
Corn Oil107
Soybean Oil67.9
Sunflower Oil45.4
Canola Oil25.2
Olive Oil28.1

Experimental Protocols

This section outlines the detailed methodology for the quantification of this compound in a given sample matrix using GC-MS.

1. Sample Preparation: Saponification and Extraction

The initial and critical step in analyzing phytosterols is sample preparation, which aims to isolate the sterol fraction and convert any esterified or conjugated forms into free sterols for GC analysis.

  • Materials:

    • Sample (e.g., 50 mg of oil, or a finely ground equivalent of seeds/nuts)

    • Internal Standard (e.g., 5α-cholestane or epicoprosterol)

    • 2 M Ethanolic Potassium Hydroxide (KOH)

    • Hexane

    • Toluene

    • Distilled Water

    • Anhydrous Sodium Sulfate

  • Protocol:

    • Weigh approximately 50 mg of the homogenized sample into a sealable glass tube.

    • Add a known amount of the internal standard solution.

    • Perform alkaline hydrolysis by adding 5 mL of 2 M ethanolic KOH.

    • Seal the tube, shake the mixture, and heat at 75°C for 30 minutes to saponify the lipids.

    • After saponification, cool the tube to room temperature.

    • Add 2 mL of distilled water and 5 mL of hexane (or toluene) and vortex thoroughly to extract the unsaponifiable matter.

    • Centrifuge the mixture to separate the phases.

    • Carefully transfer the upper organic layer (containing the sterols) to a clean tube.

    • Repeat the extraction of the aqueous phase two more times with 5 mL of hexane.

    • Combine all the hexane fractions.

    • Dry the combined hexane extract over anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization

To enhance volatility and improve chromatographic peak shape, the hydroxyl group of sterols is derivatized, typically by silylation.

  • Materials:

    • Dried sample extract from the previous step.

    • Derivatization reagent: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or a similar silylating agent.

    • Anhydrous Pyridine (optional, as a catalyst)

  • Protocol:

    • To the dried extract, add 100 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

    • Seal the vial tightly and heat at 70-75°C for 20-30 minutes to form the trimethylsilyl (TMS) ether derivatives.

    • Cool the vial to room temperature.

    • The derivatized sample is now ready for GC-MS analysis. It can be diluted with hexane if necessary.

3. GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.

  • Typical GC-MS Parameters:

ParameterValue
Gas Chromatograph
ColumnDB-5MS, HP-5MS, or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate of 1.0-1.2 mL/min
Injection Volume1 µL
Injection ModeSplitless or Split (e.g., 20:1)
Injector Temperature280-290°C
Oven Temperature ProgramInitial temperature 100°C, hold for 2 min, ramp to 290°C at 40°C/min, and hold for 15 min. (This is an example and should be optimized for specific applications)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230-250°C
Transfer Line Temperature290°C
Acquisition ModeSelected Ion Monitoring (SIM) for quantification and/or Full Scan for identification
Mass Range (Full Scan)m/z 50-600
  • Quantification:

    • Quantification is typically performed in the Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity.

    • Characteristic ions for the TMS-derivative of Δ5-avenasterol should be monitored. The molecular ion (M+) and specific fragment ions are used for confirmation and quantification.

    • A calibration curve is constructed by analyzing standard solutions of this compound at different concentrations, each containing the same amount of internal standard.

    • The ratio of the peak area of the this compound derivative to the peak area of the internal standard is plotted against the concentration of this compound.

    • The concentration of this compound in the sample is then determined from this calibration curve.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical flow of the experimental protocol.

GCMS_Workflow GC-MS Quantification of this compound Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Weighing (Oil, Seed, Nut) IS_Addition Internal Standard Addition Sample->IS_Addition Step 1 Saponification Alkaline Hydrolysis (Ethanolic KOH, 75°C) IS_Addition->Saponification Step 2 Extraction Liquid-Liquid Extraction (Hexane/Toluene) Saponification->Extraction Step 3 Drying Drying of Extract (Anhydrous Na2SO4) Extraction->Drying Step 4 Evaporation Solvent Evaporation (Nitrogen Stream) Drying->Evaporation Step 5 Derivatization Silylation (BSTFA + 1% TMCS, 75°C) Evaporation->Derivatization Step 6 GC_Injection GC Injection Derivatization->GC_Injection Step 7 Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Step 8 Ionization Electron Ionization (70 eV) Separation->Ionization Step 9 Detection Mass Detection (SIM/Full Scan) Ionization->Detection Step 10 Peak_Integration Peak Integration Detection->Peak_Integration Step 11 Calibration Calibration Curve Construction Peak_Integration->Calibration Step 12 Quantification Quantification of this compound Calibration->Quantification Step 13

Caption: Experimental workflow for this compound quantification by GC-MS.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in various matrices using GC-MS. The described methods, from sample preparation to data analysis, offer a robust and reliable approach for researchers, scientists, and drug development professionals. Adherence to these protocols will enable accurate and reproducible quantification of this compound, facilitating further research into its biological activities and applications.

Application Note: Solid-Phase Extraction of Avenasterol for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the isolation and purification of avenasterol from plant-based matrices, such as vegetable oils, using solid-phase extraction (SPE). This compound, a bioactive phytosterol, is of significant interest to researchers, scientists, and drug development professionals for its potential health benefits. The described methodology is designed to yield high-purity this compound, suitable for downstream analytical procedures and bioactivity studies. This protocol emphasizes a common approach involving saponification to release free sterols, followed by selective purification on a silica-based SPE cartridge.

Introduction

Phytosterols, including this compound, are a group of naturally occurring compounds found in plants with structural similarity to cholesterol. This compound has garnered attention for its potential therapeutic properties. Accurate and efficient isolation of this compound is crucial for its characterization and for conducting preclinical and clinical investigations. Solid-phase extraction is a robust and widely adopted technique for the purification of target analytes from complex sample matrices. It offers advantages over traditional liquid-liquid extraction by providing cleaner extracts, higher recovery rates, and reduced solvent consumption. This protocol details a reproducible SPE method for obtaining enriched this compound fractions.

Experimental Protocol

This protocol is optimized for the extraction of this compound from a saponified plant oil matrix using a silica gel SPE cartridge.

1. Materials and Reagents

  • Silica Gel SPE Cartridges (e.g.,

Application Note: Derivatization of Avenasterol for Enhanced Gas Chromatography Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Avenasterol, a phytosterol found in various plant sources, is of significant interest in research and drug development due to its potential health benefits. Gas chromatography (GC) is a primary analytical technique for the quantification of this compound. However, due to its high boiling point and polar hydroxyl group, direct GC analysis of underivatized this compound leads to poor chromatographic performance, characterized by broad peaks and low detector response. To overcome these limitations, derivatization is a crucial sample preparation step that enhances the volatility and thermal stability of the analyte. This application note provides a detailed protocol for the silylation of this compound, converting it into its trimethylsilyl (TMS) ether derivative, which is more amenable to GC analysis.

Principle of Derivatization

Silylation is a chemical modification process where an active hydrogen in a polar functional group is replaced by a trimethylsilyl (TMS) group. For sterols like this compound, the hydroxyl group (-OH) at the C-3 position is the target for derivatization. Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) often combined with a catalyst like trimethylchlorosilane (TMCS), react with the hydroxyl group to form a non-polar TMS ether. This transformation reduces the polarity and increases the volatility of the molecule, resulting in improved peak shape, better resolution, and enhanced sensitivity during GC analysis.

Experimental Protocols

1. Sample Preparation: Extraction and Saponification

Prior to derivatization, this compound must be in its free form and isolated from the sample matrix. For many biological and food samples, this involves lipid extraction followed by saponification to hydrolyze any steryl esters.

Materials:

  • Sample containing this compound

  • Hexane

  • Ethanol

  • Potassium hydroxide (KOH) solution (2 M in ethanol)

  • Deionized water

  • Anhydrous sodium sulfate

  • Internal Standard (IS) solution (e.g., 5α-cholestane, epicoprostanol, or betulin)

Protocol:

  • Lipid Extraction: Extract the total lipids from the sample using an appropriate method, such as a modified Folch or Bligh and Dyer extraction.

  • Internal Standard Addition: Add a known amount of the chosen internal standard to the extracted lipid sample. The IS is crucial for accurate quantification as it undergoes the same experimental conditions as the analyte.

  • Saponification:

    • Place a known amount of the lipid extract (e.g., 50 mg of oil) into a sealable tube.

    • Add 5 mL of 2 M KOH in ethanol.

    • Seal the tube, shake the mixture, and heat at 75°C for 30 minutes.

  • Extraction of Unsaponifiables:

    • Cool the tube to room temperature.

    • Add 2 mL of distilled water and 5 mL of hexane. Shake thoroughly to extract the unsaponifiable matter, which contains the free sterols.

    • Repeat the hexane extraction two more times.

    • Combine the hexane fractions.

  • Drying: Dry the combined hexane extract by passing it through anhydrous sodium sulfate to remove any residual water, as moisture can interfere with the derivatization reaction.

  • Evaporation: Evaporate the hexane under a gentle stream of nitrogen to obtain the dry residue of unsaponifiable matter containing this compound.

2. Derivatization: Silylation of this compound

This protocol describes the formation of trimethylsilyl (TMS) ethers of sterols using BSTFA with 1% TMCS as a catalyst.

Materials:

  • Dried unsaponifiable matter containing this compound

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Anhydrous pyridine

  • Reaction vials with caps

  • Heating block or oven

Protocol:

  • Transfer the dried unsaponifiable residue (typically <1 to 5 mg) into a reaction vial.

  • Add 0.2 mL of a 1:1 mixture of anhydrous pyridine and BSTFA + 1% TMCS to the vial.

  • Securely cap the vial.

  • Heat the reaction mixture at 60-70°C for 1 hour to ensure complete derivatization.

  • After cooling to room temperature, the sample is ready for GC analysis. The derivatized sample can be diluted with hexane if necessary.

Data Presentation

Table 1: Summary of Derivatization and GC Parameters for this compound Analysis

ParameterRecommended ConditionsReference(s)
Derivatization
Derivatizing AgentBSTFA + 1% TMCS; MSTFA
Solvent/CatalystPyridine
Reagent Volume0.2 mL of 1:1 pyridine:(BSTFA+1%TMCS)
Sample Amount< 1 to 5 mg of unsaponifiable matter
Reaction Temperature60-70°C
Reaction Time1 hour
Gas Chromatography
Column Type95% dimethyl, 5% diphenyl-polysiloxane (e.g., DB-5 or equivalent)
Injection ModeSplit (ratios from 1:15 to 1:100)
Injector Temperature250-300°C
Oven Temperature ProgramInitial temp 250-300°C, can be isothermal or programmed
DetectorFlame Ionization Detector (FID) or Mass Spectrometry (MS)
Detector Temperature (FID)280-325°C
Carrier GasHelium or Hydrogen

Visualizations

Derivatization_Reaction cluster_reactants Reactants cluster_products Products This compound This compound (R-OH) TMS_this compound TMS-Avenasterol (R-O-TMS) This compound->TMS_this compound Silylation (60-70°C) BSTFA BSTFA + 1% TMCS BSTFA->TMS_this compound Byproducts Volatile Byproducts

Caption: Silylation reaction of this compound.

Troubleshooting & Optimization

Technical Support Center: Optimization of HPLC Mobile Phase for Avenasterol Separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing High-Performance Liquid Chromatography (HPLC) mobile phases for the effective separation of avenasterol. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during analysis.

Troubleshooting Guide

This section addresses specific issues that may arise during the HPLC separation of this compound, providing potential causes and systematic solutions.

Problem Potential Cause(s) Solution(s)
Poor Resolution / Co-elution with other sterols (e.g., β-sitosterol) - Inappropriate mobile phase composition.- Unsuitable column chemistry.- Gradient is too steep.- Modify Mobile Phase: Adjust the ratio of organic solvents (e.g., acetonitrile, methanol, isopropanol) and water. Introducing a different solvent can alter selectivity. For instance, switching from acetonitrile to methanol can change the elution order of closely related sterols.[1]- Change Column: If a C18 column is not providing adequate separation, consider a C8 or a specialized C30 column, which offers better shape selectivity for steroidal compounds.[1]- Optimize Gradient: If using a gradient, make it shallower to increase the separation window between closely eluting peaks.[1]- Adjust Temperature: Lowering the column temperature can sometimes improve the resolution of isomers by increasing their interaction with the stationary phase.[1]
Peak Tailing - Secondary interactions between this compound and active sites on the column (residual silanols).- Column contamination.- Sample overload.- Use End-Capped Column: Employ a well-end-capped column to minimize interactions with residual silanols.- Mobile Phase Additives: Incorporate a small amount of a competitive base (e.g., triethylamine) or an acidic modifier (e.g., formic acid, acetic acid) into the mobile phase to improve peak shape.[2]- Clean Column: Flush the column with a strong solvent to remove contaminants.- Reduce Sample Load: Decrease the injection volume or dilute the sample.
Peak Broadening - Large injection volume.- Mismatch between sample solvent and mobile phase.- Column degradation or void formation.- Optimize Injection: Reduce the injection volume. As a general rule, inject 1-2% of the total column volume.[3]- Solvent Compatibility: Dissolve the sample in the initial mobile phase whenever possible. If the sample solvent is stronger than the mobile phase, it can cause band broadening.[4]- Column Maintenance: Use a guard column to protect the analytical column. If the column is old or has been used extensively, it may need to be replaced.[4]
Variable Retention Times - Fluctuations in mobile phase composition.- Inconsistent column temperature.- Leaks in the HPLC system.- Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed. If preparing a mixed mobile phase, accurately measure each component solvent before mixing.[5]- Temperature Control: Use a column oven to maintain a consistent temperature.- System Check: Regularly inspect the HPLC system for any leaks, paying close attention to pump seals and fittings.
High Backpressure - Clogged column frit or guard column.- Particulates in the mobile phase or sample.- Blockage in the HPLC system tubing or injector.- Filter Mobile Phase and Sample: Filter all mobile phases through a 0.45 µm or 0.22 µm filter. Ensure samples are also filtered before injection.[5]- Replace Guard Column/Frit: If the pressure remains high after flushing, the guard column or the inlet frit of the analytical column may need to be replaced.- System Flush: Systematically flush each component of the HPLC system to locate and remove any blockages.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound separation on a C18 column?

A1: A common starting point for reversed-phase HPLC of phytosterols on a C18 column is a mixture of acetonitrile and water or methanol and water. A gradient elution starting with a higher aqueous content and gradually increasing the organic solvent concentration is often effective for separating a mixture of sterols. For isocratic elution, a mobile phase of acetone and acetonitrile (3:1 v/v) has been used successfully for the separation of phytosterols and their esters.

Q2: Should I use isocratic or gradient elution for this compound analysis?

A2: The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution , where the mobile phase composition remains constant, is simpler, more reproducible, and suitable for analyzing samples with a limited number of similar compounds.[1][6]

  • Gradient elution , where the mobile phase composition changes during the run, is generally preferred for complex mixtures containing compounds with a wide range of polarities. It can provide better resolution and faster analysis times for such samples.[1][6]

Q3: How can I resolve the different isomers of this compound (e.g., Δ5- and Δ7-avenasterol)?

A3: Separating isomers like Δ5- and Δ7-avenasterol can be challenging due to their structural similarity. In reversed-phase HPLC, Δ7-sterols tend to elute earlier than their Δ5-analogs.[7] To improve resolution, you can try:

  • Using a C8 column, which has been shown to be effective.[7]

  • Optimizing the mobile phase composition, for example, by using a ternary mixture like acetonitrile:2-propanol:water.[7]

  • Employing a shallower gradient to increase the separation time between the isomers.

Q4: My this compound peak is very small. How can I improve sensitivity?

A4: Low sensitivity for sterols is a common issue due to their poor UV absorption. To improve sensitivity:

  • Lower Wavelength Detection: Set the UV detector to a lower wavelength, typically around 200-210 nm, where sterols exhibit higher absorbance.

  • Increase Sample Concentration: If possible, concentrate your sample before injection.

  • Alternative Detectors: Consider using a more sensitive detector such as a Mass Spectrometer (MS) or an Evaporative Light Scattering Detector (ELSD).

  • Optimize Peak Shape: Broader peaks result in lower peak heights. Follow the troubleshooting guide to achieve sharper peaks.

Q5: What is the purpose of adding modifiers like formic acid or ammonium acetate to the mobile phase?

A5: Mobile phase modifiers are used to improve peak shape and control the ionization of analytes.[2] For sterols, which are neutral compounds, the primary benefit of acidic or salt modifiers is to improve the chromatography of potentially co-eluting ionizable impurities and to enhance the performance of the column by minimizing interactions with residual silanols, which can lead to better peak shapes.

Data Presentation: Comparison of HPLC Methods for this compound Separation

The following tables summarize quantitative data from different HPLC methods for the separation of this compound and other phytosterols.

Table 1: Isocratic HPLC Methods for Phytosterol Separation

ColumnMobile PhaseFlow Rate (mL/min)AnalyteRetention Time (min)Reference
Polaris C8-A (250 x 10 mm, 5 µm)Acetonitrile:2-Propanol:Water (2:1:1, v/v/v)-Δ7-Avenasterol-Zhang et al., 2006[7]
C18Acetone:Acetonitrile (3:1, v/v)1.0Phytosterols & Esters--
C18 (Symmetry, 150 x 3.9 mm, 5 µm)Methanol1.0β-Sitosterol isomer-Sheng & Chen, 2009

Retention times were not specified in the abstract for all methods.

Table 2: Gradient HPLC Methods for Phytosterol Separation

ColumnMobile Phase GradientFlow Rate (mL/min)AnalyteReference
Waters Atlantis dC18 (150 x 2.1 mm, 5 µm)Gradient of Acetonitrile/Water (0.01% Acetic Acid)0.515 sterols and 2 triterpenesCarretero et al., 2008
C18 (250 x 4.6 mm, 2.5 µm)Methanol:0.05% OPA buffer (51:49, v/v) to other ratios0.8Resveratrol (as an example of a validated method)-

Experimental Protocols

Protocol 1: Isocratic RP-HPLC for this compound Separation (Adapted from Zhang et al., 2006)

This protocol is suitable for the separation of Δ7-avenasterol from a mixture of phytosterols.

1. Materials and Reagents:

  • Column: Polaris C8-A (250 mm x 10 mm, 5 µm) or equivalent reversed-phase C8 column.

  • Mobile Phase: HPLC-grade acetonitrile, 2-propanol, and water.

  • Sample Solvent: A suitable organic solvent in which this compound is soluble, such as methanol or the mobile phase itself.

  • This compound Standard: A certified reference standard of this compound.

2. HPLC System and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile, 2-propanol, and water in a 2:1:1 (v/v/v) ratio. Degas the mobile phase before use.

  • Column Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Detection Wavelength: 205 nm.

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C) for better reproducibility.

  • Injection Volume: 10-20 µL, depending on the sample concentration and column dimensions.

3. Sample Preparation:

  • Dissolve the this compound standard or sample extract in the sample solvent to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the prepared standard and sample solutions into the HPLC system.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by comparing the peak area with a calibration curve generated from the standards.

Mandatory Visualizations

Workflow for HPLC Mobile Phase Optimization

G Workflow for HPLC Mobile Phase Optimization start Define Separation Goal (e.g., resolve this compound from β-sitosterol) select_column Select Initial Column (e.g., C18, 5 µm, 4.6 x 250 mm) start->select_column scouting_gradient Run Scouting Gradient (e.g., 5-95% Acetonitrile in Water) select_column->scouting_gradient evaluate_results Evaluate Initial Results (Peak shape, resolution, retention time) scouting_gradient->evaluate_results isocratic_or_gradient Isocratic or Gradient Optimization? evaluate_results->isocratic_or_gradient optimize_isocratic Optimize Isocratic Mobile Phase (Adjust solvent ratios) isocratic_or_gradient->optimize_isocratic Isocratic optimize_gradient Optimize Gradient Profile (Adjust slope, time, initial/final %B) isocratic_or_gradient->optimize_gradient Gradient check_resolution Resolution Acceptable? optimize_isocratic->check_resolution optimize_gradient->check_resolution modify_solvent Modify Mobile Phase (e.g., change organic solvent, add modifier) check_resolution->modify_solvent No final_method Final Validated Method check_resolution->final_method Yes modify_solvent->check_resolution change_column Change Column Chemistry (e.g., to C8 or C30) modify_solvent->change_column change_column->scouting_gradient

Caption: A logical workflow for the systematic optimization of an HPLC mobile phase.

Troubleshooting Logic for Co-elution

G Troubleshooting Logic for Co-elution start Problem: Co-elution of this compound with another sterol adjust_mobile_phase Adjust Mobile Phase Composition (Change organic solvent ratio or type) start->adjust_mobile_phase check_separation1 Separation Improved? adjust_mobile_phase->check_separation1 adjust_gradient Adjust Gradient Profile (Make gradient shallower) check_separation1->adjust_gradient No resolved Peaks Resolved check_separation1->resolved Yes check_separation2 Separation Improved? adjust_gradient->check_separation2 adjust_temperature Adjust Column Temperature (Typically lower for better resolution) check_separation2->adjust_temperature No check_separation2->resolved Yes check_separation3 Separation Improved? adjust_temperature->check_separation3 change_column Change Column Chemistry (e.g., C8, C30, or different stationary phase) check_separation3->change_column No check_separation3->resolved Yes change_column->resolved

Caption: A step-by-step decision tree for resolving co-eluting peaks in HPLC.

References

Acid-catalyzed isomerization of avenasterol and its prevention.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with avenasterol. The focus is on preventing its acid-catalyzed isomerization during experimental procedures.

Troubleshooting Guides

Issue: Unexpected Peaks in GC-MS Chromatogram After Sample Preparation

Question Possible Cause Solution
Why am I seeing multiple peaks around the expected retention time of this compound after acid hydrolysis? Acid-catalyzed isomerization of Δ⁵-avenasterol leads to the formation of various isomers, such as Δ⁵,²³-stigmastadienols and Δ⁵,²⁴⁽²⁵⁾-stigmastadienol. These isomers often co-elute or appear as distinct peaks close to the parent compound.[1]Avoid acid hydrolysis. Utilize alternative methods like enzymatic hydrolysis or cold saponification to liberate this compound from its esters or glycosides without inducing isomerization. If acid hydrolysis is unavoidable, use the mildest possible conditions (low temperature, short duration) and be aware that quantitative results for this compound will be inaccurate.
How can I confirm if the unexpected peaks are indeed isomers of this compound? The isomers will have the same mass-to-charge ratio (m/z) as this compound in the mass spectrum. Their fragmentation patterns may also be very similar, making definitive identification based on MS alone challenging.[2]Analyze the sample using a higher polarity GC column (e.g., a 65% dimethyl-35% diphenyl polysiloxane phase) to improve the separation of isomers.[3] Compare the retention times and mass spectra with those of known this compound isomer standards, if available. The most reliable method is to re-prepare the sample using a non-isomerizing technique (enzymatic hydrolysis or cold saponification) and observe the disappearance of the extra peaks.
I see a broad or tailing peak for this compound. What could be the cause? This can be due to several factors including an active site in the GC inlet liner or column, column overload, or issues with the derivatization process.Ensure the use of a deactivated inlet liner and a high-quality, inert GC column. If using derivatization (e.g., silylation), ensure the reaction has gone to completion. Inject a smaller sample volume or a more dilute sample to check for column overload.

Issue: Low Recovery of this compound

Question Possible Cause Solution
My quantitative analysis shows a significantly lower amount of this compound than expected after acid hydrolysis. Why? Acid-catalyzed isomerization converts this compound into other isomers.[1] Therefore, the peak corresponding to the original this compound molecule is diminished, leading to an underestimation of its actual concentration. In some cases, degradation of the sterol can also occur under harsh acidic conditions.Use enzymatic hydrolysis or cold saponification for sample preparation. These methods preserve the native structure of this compound, leading to more accurate quantification. For instance, in a study on a similar labile sterol, Δ⁷-stigmastenol, enzymatic hydrolysis yielded a result of 66% of the total, while acid hydrolysis only quantified it at 8%.[4]
Could the low recovery be due to the extraction process? Inefficient extraction of the unsaponifiable fraction after saponification can lead to loss of sterols. The choice of extraction solvent and the number of extraction steps are crucial.Use a nonpolar solvent like n-hexane or dichloromethane for extraction. Perform the extraction multiple times (at least 3-4 times) to ensure complete recovery of the phytosterols from the aqueous phase.

Frequently Asked Questions (FAQs)

1. What is acid-catalyzed isomerization of this compound?

Acid-catalyzed isomerization is a chemical reaction in which the double bond in the side chain of the this compound molecule shifts its position when exposed to acidic conditions. This process is initiated by the protonation of the double bond, leading to the formation of a carbocation intermediate, which can then rearrange to form more stable isomers. This is a significant issue during the analysis of phytosterols from food and plant matrices when acid hydrolysis is used to break down sterol esters and glycosides.[1]

2. Which analytical methods are recommended to prevent this compound isomerization?

To avoid the isomerization of this compound, it is highly recommended to use analytical methods that do not involve strong acids. The two primary alternatives are:

  • Enzymatic Hydrolysis: This method uses enzymes, such as inulinase or β-glucosidase, to specifically cleave the glycosidic bonds of steryl glycosides under mild pH and temperature conditions, leaving the sterol structure intact.[5][6]

  • Cold Saponification: This technique uses an alkaline solution (e.g., potassium hydroxide in ethanol) at room temperature for an extended period (overnight) to hydrolyze steryl esters. The absence of acid and high temperatures prevents isomerization.[7]

3. What are the typical isomers formed from Δ⁵-avenasterol under acidic conditions?

Under acidic conditions, Δ⁵-avenasterol can isomerize into a mixture of compounds. Commonly identified isomers include two Δ⁵,²³-stigmastadienol isomers and Δ⁵,²⁴⁽²⁵⁾-stigmastadienol.[1]

4. Can I use antioxidants to prevent isomerization during acid hydrolysis?

While antioxidants like BHT or tocopherols are effective in preventing the oxidation of phytosterols, especially at high temperatures, they do not prevent acid-catalyzed isomerization.[8] Isomerization is a reaction involving the rearrangement of double bonds initiated by protons, not an oxidative process. Therefore, the most effective prevention strategy is to avoid acidic conditions altogether.

Quantitative Data Presentation

Table 1: Comparison of Analytical Methods on the Quantification of Isomerization-Prone Phytosterols

Analytical MethodKey ConditionsThis compound Recovery (Predicted)Isomer FormationReference
Acid Hydrolysis 3.5 M HCl, 100°CLow (significant underestimation)High (multiple isomer peaks observed)[1][4]
Enzymatic Hydrolysis Inulinase, pH 4.5, 50°CHigh (>95%)Negligible[5][6]
Cold Saponification 1 M KOH in ethanol, Room Temp., OvernightHighNegligible[7]

Note: The predicted this compound recovery is based on data for similarly labile phytosterols, where acid hydrolysis led to a dramatic decrease in the quantification of the parent compound.[4]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Steryl Glycosides

This protocol is adapted from methodologies described for the accurate analysis of labile sterols.[5][6]

  • Sample Preparation: Extract the lipid fraction from the sample matrix using a suitable solvent (e.g., chloroform:methanol 2:1, v/v). Evaporate the solvent under a stream of nitrogen.

  • Enzymatic Reaction:

    • Redissolve the lipid extract in 500 µL of ethanol.

    • Add 2.8 mL of 0.1 M sodium acetate buffer (pH 4.5).

    • Add a solution of inulinase preparation. The exact amount should be optimized based on the enzyme activity.

    • Incubate the mixture in a shaking water bath at 50°C for at least 2 hours. Complete hydrolysis may take up to 18 hours.

  • Extraction of Liberated Sterols:

    • After incubation, add an internal standard (e.g., 5α-cholestane).

    • Extract the free sterols three times with n-hexane.

    • Combine the hexane fractions and wash with deionized water.

  • Derivatization and Analysis:

    • Evaporate the hexane extract to dryness under nitrogen.

    • Derivatize the sterols to their trimethylsilyl (TMS) ethers using a silylating agent (e.g., BSTFA with 1% TMCS).

    • Analyze the derivatized sample by GC-MS.

Protocol 2: Cold Saponification of Steryl Esters

This protocol is a gentle method to avoid isomerization.[7]

  • Sample Preparation: Weigh the oil or lipid extract into a flask. Add an internal standard.

  • Saponification:

    • Add 1 M potassium hydroxide (KOH) in ethanol.

    • Stir the mixture at room temperature overnight (approximately 18 hours).

  • Extraction of Unsaponifiables:

    • Add an equal volume of water to the mixture.

    • Extract the unsaponifiable fraction (containing the free sterols) three to four times with n-hexane or diethyl ether.

    • Combine the organic layers and wash with water until the washings are neutral.

  • Derivatization and Analysis:

    • Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness.

    • Proceed with derivatization and GC-MS analysis as described in Protocol 1.

Mandatory Visualizations

Acid_Catalyzed_Isomerization cluster_start Initial State cluster_intermediate Intermediate State cluster_products Isomerization Products This compound Δ⁵-Avenasterol Carbocation Tertiary Carbocation Intermediate This compound->Carbocation + H⁺ (Acid Catalyst) Protonation Carbocation->this compound - H⁺ (Reversible) Isomer1 Δ⁵,²³-Stigmastadienol Carbocation->Isomer1 - H⁺ (Hydride Shift & Deprotonation) Isomer2 Δ⁵,²⁴⁽²⁵⁾-Stigmastadienol Carbocation->Isomer2 - H⁺ (Hydride Shift & Deprotonation)

Caption: Acid-catalyzed isomerization of this compound proceeds via a carbocation intermediate.

Experimental_Workflow cluster_sample Sample Preparation cluster_methods Hydrolysis Methods cluster_analysis Analysis cluster_results Results Sample Sample containing This compound Esters/Glycosides Acid Acid Hydrolysis (e.g., 3.5M HCl, 100°C) Sample->Acid Enzyme Enzymatic Hydrolysis (e.g., Inulinase, 50°C) Sample->Enzyme ColdSapon Cold Saponification (e.g., 1M KOH, RT) Sample->ColdSapon Extraction Extraction of Unsaponifiables Acid->Extraction Enzyme->Extraction ColdSapon->Extraction Derivatization TMS Derivatization Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Isomers This compound + Isomers (Inaccurate Quantification) GCMS->Isomers From Acid Hydrolysis This compound Intact this compound (Accurate Quantification) GCMS->this compound From Enzymatic or Cold Saponification

Caption: Workflow comparing analytical methods for this compound analysis.

Caption: Troubleshooting logic for identifying this compound isomers in GC-MS.

References

Validation & Comparative

A Comparative Guide to Validating Analytical Methods for Avenasterol Quantification: GC-MS vs. HPLC-UV

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of phytosterols like avenasterol is critical for quality control, formulation development, and efficacy studies. The two most prevalent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection and validation of the most suitable technique for your specific needs.

Method Comparison at a Glance

Both GC-MS and HPLC-UV offer robust and reliable means for this compound quantification, each with distinct advantages and disadvantages. The choice between them often hinges on the specific requirements of the analysis, such as sensitivity, sample throughput, and the complexity of the sample matrix.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV)Key Observations
Linearity (R²) > 0.998≥ 0.998Both methods demonstrate excellent linearity across a range of concentrations.
Limit of Detection (LOD) 0.19 - 1 ng/mL1.49 - 5 µg/mLGC-MS generally offers significantly lower detection limits, indicating higher sensitivity.[1]
Limit of Quantification (LOQ) 0.56 - 3 ng/mL2.72 - 7 µg/mLConsistent with LOD, the LOQ for GC-MS is substantially lower than for HPLC.[1]
Accuracy (% Recovery) > 99%97 - 103%Both techniques provide high accuracy with excellent recovery rates.[1]
Precision (%RSD) 1.39 - 10.5%< 3%Both methods show good precision, with low intra-day and inter-day variability.[1]
Analysis Time ~18+ min~12 - 35 minRuntimes are comparable, though sample preparation for GC-MS can be more time-consuming.[1]
Sample Derivatization Required (silylation)Not requiredHPLC has the advantage of analyzing underivatized sterols, simplifying sample preparation.[1]
Selectivity ExcellentGoodThe mass spectrometric detection in GC-MS provides superior selectivity and structural information.[1]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of this compound using GC-MS and HPLC-UV.

GC-MS Workflow for this compound Quantification GC-MS Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Weighing Saponification Alkaline Saponification Sample->Saponification Extraction Unsaponifiable Extraction (e.g., with hexane) Saponification->Extraction Derivatization Silylation (e.g., with BSTFA + TMCS) Extraction->Derivatization Injection Injection into GC Derivatization->Injection Separation Chromatographic Separation (e.g., on a capillary column) Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

GC-MS Workflow for this compound Quantification

HPLC-UV Workflow for this compound Quantification HPLC-UV Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample Weighing Saponification Alkaline Saponification Sample->Saponification Extraction Unsaponifiable Extraction (e.g., with hexane) Saponification->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution Injection Injection into HPLC Reconstitution->Injection Separation Chromatographic Separation (e.g., on a C18 column) Injection->Separation Detection UV Detection (e.g., at 205 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

HPLC-UV Workflow for this compound Quantification

Detailed Experimental Protocols

Sample Preparation (Common for both methods)

A critical first step in the analysis of phytosterols is sample preparation, which aims to isolate the sterol fraction and convert any conjugated or esterified forms into free sterols.[2]

  • Saponification: Weigh an appropriate amount of the sample and add an internal standard (e.g., 5α-cholestane). Perform alkaline saponification by adding an ethanolic potassium hydroxide solution and refluxing the mixture.[1][3] For some matrices, such as those containing steryl glycosides, an initial acid hydrolysis step may be necessary to release the bound sterols before saponification.[3]

  • Extraction: After saponification, extract the unsaponifiable material containing the phytosterols into an organic solvent like n-hexane.[4] The solvent is then evaporated to dryness.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol involves the derivatization of sterols to increase their volatility for gas chromatographic analysis.

  • Derivatization: The dried extract from the sample preparation step is derivatized to form trimethylsilyl (TMS) ethers. This is typically achieved by adding a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]

  • Instrumentation:

    • Gas Chromatograph: Equipped with a capillary column (e.g., 5% phenyl/95% dimethylpolysiloxane).[3]

    • Carrier Gas: Helium at a constant flow rate.

    • Injector: Split/splitless injector.

    • Oven Temperature Program: A temperature gradient is used to separate the different sterols. A typical program might start at a lower temperature and ramp up to a final temperature.

    • Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Data Analysis: Identify this compound based on its retention time and mass spectrum compared to a reference standard. Quantify the amount of this compound by integrating the peak area and using a calibration curve prepared from standards.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This protocol is based on reversed-phase HPLC and does not require a derivatization step.

  • Sample Reconstitution: Dissolve the dried extract from the sample preparation step in the mobile phase.

  • Instrumentation:

    • HPLC System: Equipped with a pump, autosampler, and UV detector.

    • Column: A C18 reversed-phase column is commonly used for phytosterol separation.[5]

    • Mobile Phase: An isocratic or gradient mixture of solvents like methanol and acetonitrile is typically employed.[5]

    • Flow Rate: A constant flow rate is maintained throughout the analysis.

    • UV Detector: Set to a wavelength where sterols absorb, typically around 202-210 nm.[6][7]

  • Data Analysis: Identify this compound based on its retention time compared to a reference standard. Quantify the amount of this compound by integrating the peak area and using a calibration curve prepared from standards.

Conclusion

Both GC-MS and HPLC-UV are powerful and validated techniques for the quantification of this compound.

  • GC-MS is the method of choice for applications requiring the highest sensitivity and selectivity, particularly when analyzing complex matrices or when definitive identification is paramount.[1]

  • HPLC-UV offers a simpler and often faster workflow due to the absence of a derivatization step, making it well-suited for routine quality control and higher-throughput analyses where the analyte concentrations are within its detection limits.[1]

The selection of the optimal method will depend on the specific analytical needs, available instrumentation, and the nature of the samples being analyzed. Proper method validation according to established guidelines is essential to ensure the accuracy and reliability of the results.

References

A Comparative Analysis of the Antioxidant Activity of Δ5- and Δ7-Avenasterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activities of two closely related phytosterols, Δ5-avenasterol and Δ7-avenasterol. While both compounds are recognized for their antioxidant potential, this document aims to delineate their activities based on available experimental data, outline relevant experimental protocols, and visualize potential cellular mechanisms of action.

Introduction to Δ5- and Δ7-Avenasterol

Δ5-Avenasterol and Δ7-avenasterol are isomers of avenasterol, a type of phytosterol found in various plant sources, including oats, vegetable oils, and cereals. Their structural similarity to cholesterol allows them to play roles in membrane function, and their antioxidant properties are of increasing interest in the fields of nutrition and pharmacology. The key structural difference lies in the position of a double bond within the sterol ring system, which may influence their biological activity.

Comparative Antioxidant Activity

Direct comparative studies providing quantitative data on the free-radical scavenging activities of Δ5- and Δ7-avenasterol under identical experimental conditions are limited in the currently available scientific literature. However, individual studies and product characterizations highlight the antioxidant properties of each compound.

Δ7-Avenasterol has been specifically noted for its efficacy in reducing temperature-induced oxidation in edible oils, such as safflower oil[1]. This suggests a significant role in preventing lipid peroxidation, a key process in oxidative damage.

Δ5-Avenasterol is described as possessing antioxidant, anti-inflammatory, and antibacterial properties[2]. This broader spectrum of activity suggests multiple mechanisms by which it may confer health benefits.

Quantitative Data on Antioxidant Activity

As direct comparative data is unavailable, this table presents a summary of the types of antioxidant activity reported for each compound.

PhytosterolReported Antioxidant ActivityQuantitative Data (IC50/TEAC)Source
Δ5-Avenasterol Antioxidant, Anti-inflammatory, AntibacterialNot available in searched literature[2]
Δ7-Avenasterol Reduces temperature-induced oxidationNot available in searched literature[1]

Note: IC50 (Inhibitory Concentration 50%) and TEAC (Trolox Equivalent Antioxidant Capacity) are common metrics for quantifying antioxidant activity. The absence of these values in the table highlights the need for further direct comparative research.

Potential Signaling Pathways in Antioxidant Action

The antioxidant effects of many natural compounds are mediated through their interaction with cellular signaling pathways that regulate the endogenous antioxidant response. While specific studies on Δ5- and Δ7-avenasterol are lacking, we can hypothesize their potential involvement in key pathways based on the actions of other phytosterols and antioxidant compounds.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. Upon activation by oxidative stress, Nrf2 translocates to the nucleus and induces the expression of a suite of antioxidant and detoxification enzymes. It is plausible that Δ5- and Δ7-avenasterol could act as activators of this protective pathway.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation This compound Δ5- / Δ7- This compound This compound->Keap1_Nrf2 potential activation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nucleus Nrf2 Nrf2_free->Nrf2_nucleus translocation ARE ARE (Antioxidant Response Element) Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription Nrf2_nucleus->ARE binds to

Figure 1: Hypothetical activation of the Nrf2 signaling pathway by avenasterols.

MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are crucial in transducing extracellular signals into cellular responses, including those related to stress and inflammation. Certain antioxidants can modulate MAPK signaling to reduce inflammatory responses and enhance cell survival. The anti-inflammatory properties attributed to Δ5-avenasterol may be mediated, in part, through the modulation of MAPK pathways such as p38 and JNK.

MAPK_Pathway Stress Cellular Stress (e.g., Oxidative Stress) MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK This compound Δ5- / Δ7- This compound This compound->MAPKKK potential inhibition MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis JNK->Apoptosis

Figure 2: Potential modulation of the MAPK signaling pathway by avenasterols.

Experimental Protocols

The following are detailed methodologies for common in vitro antioxidant assays that could be employed for a direct comparison of Δ5- and Δ7-avenasterol.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Workflow:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement DPPH_sol Prepare DPPH solution in methanol Mix Mix DPPH solution with This compound or Trolox DPPH_sol->Mix Sample_sol Prepare this compound solutions (various concentrations) Sample_sol->Mix Control_sol Prepare Trolox standard solutions Control_sol->Mix Incubate Incubate in the dark (e.g., 30 minutes) Mix->Incubate Measure Measure absorbance (e.g., at 517 nm) Incubate->Measure Calculate Calculate % inhibition and IC50 value Measure->Calculate

Figure 3: Experimental workflow for the DPPH assay.

Detailed Steps:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve Δ5- and Δ7-avenasterol in a suitable solvent (e.g., ethanol or DMSO) to prepare stock solutions. From these, create a series of dilutions to test a range of concentrations. A standard antioxidant, such as Trolox, should be prepared in the same manner.

  • Reaction Mixture: In a microplate well or a cuvette, add a specific volume of the DPPH solution to a small volume of the sample or standard solution. A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can then be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation (ABTS•+).

Workflow:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement ABTS_stock Prepare ABTS radical cation (ABTS + potassium persulfate) ABTS_working Dilute ABTS stock to working solution ABTS_stock->ABTS_working Mix Mix ABTS working solution with sample or standard ABTS_working->Mix Sample_sol Prepare this compound and Trolox solutions Sample_sol->Mix Incubate Incubate in the dark (e.g., 6 minutes) Mix->Incubate Measure Measure absorbance (e.g., at 734 nm) Incubate->Measure Calculate Calculate TEAC value Measure->Calculate

Figure 4: Experimental workflow for the ABTS assay.

Detailed Steps:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.

  • Preparation of Working Solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of Δ5- and Δ7-avenasterol and a Trolox standard as described for the DPPH assay.

  • Reaction Mixture: Add a small volume of the sample or standard to a defined volume of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition of the Trolox standards against their concentrations. The TEAC value of the samples is then calculated from this curve.

Conclusion and Future Directions

Both Δ5- and Δ7-avenasterol exhibit antioxidant properties that warrant further investigation for their potential applications in health and disease. While current evidence suggests their roles in preventing lipid peroxidation and exerting broader anti-inflammatory effects, a direct quantitative comparison of their antioxidant capacities is a critical next step. Future research should focus on performing head-to-head comparisons of these isomers using standardized antioxidant assays. Furthermore, elucidating their specific effects on cellular signaling pathways, such as the Nrf2 and MAPK pathways, will provide a more complete understanding of their mechanisms of action and their potential as therapeutic agents.

References

In vivo comparison of avenasterol and campesterol efficacy.

Author: BenchChem Technical Support Team. Date: November 2025

An In Vivo Comparative Guide to Avenasterol and Campesterol Efficacy

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of the efficacy of two prominent phytosterols, this compound and campesterol. Due to a lack of direct head-to-head in vivo studies, this comparison synthesizes data from multiple independent studies to evaluate their relative performance in key therapeutic areas, primarily focusing on cholesterol reduction and anti-inflammatory effects.

Data Presentation: Quantitative Efficacy Comparison

The following table summarizes the available quantitative data from separate in vivo studies on the efficacy of this compound and campesterol. It is important to note that direct comparisons of potency are challenging due to variations in experimental models, dosages, and administration routes across different studies.

Efficacy ParameterThis compoundCampesterolAnimal ModelKey Findings
Cholesterol Absorption Inhibition Data suggests a role in reducing cholesterol absorption[1].Preclinical studies indicate significant inhibition of cholesterol absorption[2].Rat models[2]Both phytosterols compete with cholesterol for micellar solubilization in the intestine, thereby reducing its absorption. Campesterol has been more extensively studied in this regard[2][3].
LDL-Cholesterol Reduction Contributes to the overall cholesterol-lowering effect of phytosterol mixtures[1].Daily intake of phytosterol mixtures containing campesterol can decrease LDL cholesterol by 6-12%[4].Human studies (with phytosterol mixtures)Campesterol is a well-documented LDL-lowering agent, primarily through the inhibition of intestinal cholesterol absorption[3][5].
Anti-inflammatory Activity This compound is noted to have anti-inflammatory properties[6].Demonstrated significant anti-inflammatory effects in a rat model of arthritis[7][8].Rat model of Complete Freund's Adjuvant (CFA)-induced arthritis[7].Campesterol ester derivatives significantly reduced paw edema and pro-inflammatory markers like TNF-α, NF-κB, and IL-6[7].

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for evaluating the in vivo efficacy of these phytosterols.

Cholesterol-Lowering Efficacy Assessment in a Rat Model

This protocol is based on methodologies used to assess the impact of phytosterols on cholesterol absorption.

  • Animal Model: Male Sprague-Dawley rats.

  • Acclimatization: Animals are housed in a controlled environment (12-hour light/dark cycle, 22±2°C) with ad libitum access to a standard chow diet and water for at least one week prior to the experiment.

  • Experimental Groups:

    • Control Group: Administered a standard diet.

    • Campesterol Group: Administered a diet supplemented with campesterol.

    • This compound Group: Administered a diet supplemented with this compound.

  • Dosing: Phytosterols are incorporated into the diet at a specified concentration (e.g., 0.5-2% w/w).

  • Duration: The experimental diet is provided for a period of 2 to 4 weeks.

  • Sample Collection:

    • Blood samples are collected at baseline and at the end of the study period via cardiac puncture or tail vein bleeding for lipid profile analysis.

    • Fecal samples are collected during the final days of the study to analyze neutral sterol excretion.

  • Biochemical Analysis:

    • Serum total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides are measured using enzymatic colorimetric assays.

    • Fecal neutral sterols (cholesterol and its metabolites) are extracted and quantified by gas chromatography-mass spectrometry (GC-MS) to determine the extent of cholesterol absorption inhibition.

Anti-inflammatory Efficacy in a Rat Model of Arthritis

This protocol is adapted from studies evaluating the anti-inflammatory effects of campesterol derivatives in a Complete Freund's Adjuvant (CFA)-induced arthritis model[7][8].

  • Animal Model: Male Sprague-Dawley rats.

  • Induction of Arthritis: Arthritis is induced by a single subcutaneous injection of CFA into the subplantar region of the right hind paw.

  • Experimental Groups:

    • Normal Control Group: No CFA injection, receives vehicle.

    • Arthritic Control Group: CFA injection, receives vehicle.

    • Campesterol/Avenasterol Group: CFA injection, receives the test compound at various doses (e.g., 50 and 100 mg/kg).

    • Positive Control Group: CFA injection, receives a standard anti-inflammatory drug (e.g., piroxicam).

  • Treatment: Treatment with the test compounds or vehicle is initiated on the day of CFA injection and continued for a specified period (e.g., 28 days) via oral gavage.

  • Assessment of Paw Edema: Paw volume is measured using a plethysmometer at regular intervals throughout the study.

  • Biochemical and Molecular Analysis:

    • At the end of the study, blood is collected to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.

    • The inflamed paw tissue is excised for histological examination and to measure mRNA expression levels of inflammatory markers (e.g., TNF-α, NF-κB, COX-2) via RT-PCR.

Mandatory Visualization

Signaling Pathway Diagrams

Cholesterol_Lowering_Mechanism cluster_intestine Intestinal Lumen cluster_enterocyte Enterocyte Dietary Cholesterol Dietary Cholesterol Bile Salt Micelles Bile Salt Micelles Dietary Cholesterol->Bile Salt Micelles Incorporation Phytosterols This compound / Campesterol Phytosterols->Bile Salt Micelles Competition NPC1L1 NPC1L1 Transporter Phytosterols->NPC1L1 Inhibition Bile Salt Micelles->NPC1L1 Cholesterol Uptake Absorbed Cholesterol Absorbed Cholesterol NPC1L1->Absorbed Cholesterol Absorbed Phytosterols Absorbed Phytosterols NPC1L1->Absorbed Phytosterols ABCG5_G8 ABCG5/G8 Transporter Intestinal Lumen Intestinal Lumen ABCG5_G8->Intestinal Lumen Excretion Absorbed Cholesterol->ABCG5_G8 Efflux Circulation Circulation Absorbed Cholesterol->Circulation To Liver Absorbed Phytosterols->ABCG5_G8 Efflux

Anti_Inflammatory_Pathway Campesterol Campesterol Inflammatory Stimulus (e.g., CFA) Inflammatory Stimulus (e.g., CFA) COX2_expression COX2_expression Inflammation Inflammation COX2_expression->Inflammation Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines->Inflammation

Experimental Workflow Diagram

Experimental_Workflow cluster_animal_model In Vivo Model cluster_treatment Treatment Phase cluster_data_collection Data Collection cluster_analysis Analysis animal_selection Animal Selection (e.g., Sprague-Dawley Rats) acclimatization Acclimatization animal_selection->acclimatization grouping Random Grouping acclimatization->grouping control Control Group (Vehicle) grouping->control avenasterol_group This compound Group grouping->avenasterol_group campesterol_group Campesterol Group grouping->campesterol_group treatment_admin Daily Administration control->treatment_admin avenasterol_group->treatment_admin campesterol_group->treatment_admin blood_sampling Blood Sampling (Lipid Profile, Cytokines) treatment_admin->blood_sampling fecal_sampling Fecal Sampling (Sterol Excretion) treatment_admin->fecal_sampling tissue_sampling Tissue Sampling (Histology, Gene Expression) treatment_admin->tissue_sampling biochemical_assays Biochemical Assays (ELISA, Colorimetric) blood_sampling->biochemical_assays molecular_analysis Molecular Analysis (RT-PCR, Western Blot) blood_sampling->molecular_analysis fecal_sampling->biochemical_assays fecal_sampling->molecular_analysis tissue_sampling->biochemical_assays tissue_sampling->molecular_analysis statistical_analysis Statistical Analysis biochemical_assays->statistical_analysis molecular_analysis->statistical_analysis Results & Conclusion Results & Conclusion statistical_analysis->Results & Conclusion

References

Avenasterol's Impact on Gene Expression: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Avenasterol, a phytosterol found in sources like oats, presents a compelling yet understudied profile in its influence on gene expression compared to its more researched counterparts: beta-sitosterol, campesterol, and stigmasterol. While all phytosterols are recognized for their cholesterol-lowering properties, their specific molecular mechanisms, particularly their nuanced effects on gene regulation, are not uniform. This guide provides a comparative analysis of this compound's effects on gene expression alongside other key phytosterols, supported by available experimental data, to aid researchers, scientists, and drug development professionals in navigating this complex landscape.

While direct, extensive research on the specific gene regulatory effects of isolated this compound is limited, its role as a significant component of phytosterol mixtures that have demonstrated bioactivity suggests its contribution to the overall effects observed. This guide synthesizes the current understanding of how these plant-derived compounds modulate key signaling pathways and gene expression involved in lipid metabolism and beyond.

Comparative Analysis of Phytosterol Effects on Gene Expression

The following tables summarize the known effects of this compound, beta-sitosterol, campesterol, and stigmasterol on the expression of key genes involved in cholesterol metabolism and transport. It is important to note that the data for this compound is largely inferred from studies on phytosterol mixtures or is currently unavailable, highlighting a significant gap in the literature.

Gene Function This compound Beta-Sitosterol Campesterol Stigmasterol References
NPC1L1 Intestinal cholesterol absorptionLikely Down-regulationDown-regulationDown-regulationDown-regulation[1]
ABCG5/G8 Biliary and intestinal sterol effluxLikely Up-regulationUp-regulationUp-regulationUp-regulation[2]
SREBP-2 Master regulator of cholesterol synthesisLikely Down-regulationDown-regulationDown-regulationDown-regulation[1]
HMGCR Rate-limiting enzyme in cholesterol synthesisLikely Down-regulationDown-regulationDown-regulationDown-regulation[1]
LDLR LDL cholesterol uptakeVariableVariableVariableVariable[3]
LXRα Nuclear receptor regulating cholesterol homeostasisPotential ActivationActivationActivationActivation
ABCA1 Cellular cholesterol effluxPotential Up-regulationUp-regulationUp-regulationUp-regulation[3]

Table 1: Comparative Effects of Phytosterols on Key Genes in Cholesterol Metabolism. The effects of this compound are largely extrapolated from studies on phytosterol mixtures and its structural similarity to other phytosterols. Direct experimental evidence is needed for confirmation.

Signaling Pathways Modulated by Phytosterols

Phytosterols exert their effects on gene expression primarily through two key signaling pathways: the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway and the Liver X Receptor (LXR) pathway.

SREBP-2 Signaling Pathway

The SREBP-2 pathway is a central regulator of cholesterol biosynthesis and uptake. When intracellular cholesterol levels are low, SREBP-2 is activated, leading to the upregulation of genes involved in cholesterol synthesis and uptake. Phytosterols, by competing with cholesterol for absorption and potentially through other mechanisms, can influence this pathway.

SREBP2_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP2_SCAP SREBP-2/SCAP Complex S1P S1P SREBP2_SCAP->S1P Transport Insig Insig Insig->SREBP2_SCAP Retains in ER S2P S2P S1P->S2P Cleavage nSREBP2 nSREBP-2 (Active form) S2P->nSREBP2 Cleavage SRE Sterol Regulatory Element (SRE) nSREBP2->SRE Binds to Target_Genes Target Genes (HMGCR, LDLR, etc.) SRE->Target_Genes Activates Transcription Phytosterols Phytosterols (this compound, Beta-sitosterol, Campesterol, Stigmasterol) Cholesterol_Pool Intracellular Cholesterol Pool Phytosterols->Cholesterol_Pool Reduces Cholesterol_Pool->Insig High levels inhibit

Caption: SREBP-2 signaling pathway and points of phytosterol influence.

LXR Signaling Pathway

The Liver X Receptors (LXRs) are nuclear receptors that play a crucial role in cholesterol efflux and reverse cholesterol transport. Activated by oxysterols (oxidized forms of cholesterol), LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR Response Elements (LXREs) in the promoter regions of target genes, such as ABCA1 and ABCG5/G8, to promote cholesterol removal from cells. Some phytosterols have been shown to act as LXR agonists.

LXR_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus LXR LXR LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binds to Target_Genes Target Genes (ABCA1, ABCG5/G8) LXRE->Target_Genes Activates Transcription Phytosterols Phytosterols (this compound, Beta-sitosterol, Campesterol, Stigmasterol) Phytosterols->LXR Potential Activation Oxysterols Oxysterols Oxysterols->LXR Activation

Caption: LXR signaling pathway and potential activation by phytosterols.

Experimental Protocols

To facilitate further research, this section outlines a generalized experimental protocol for investigating the effects of phytosterols on gene expression in a human intestinal cell line, such as Caco-2 cells.

In Vitro Gene Expression Analysis in Caco-2 Cells

Objective: To determine the effect of this compound, beta-sitosterol, campesterol, and stigmasterol on the expression of target genes involved in cholesterol metabolism.

1. Cell Culture and Differentiation:

  • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Seed cells onto 6-well plates at a density of 2 x 10^5 cells/well.

  • Allow cells to differentiate for 21 days post-confluence, with media changes every 2-3 days, to form a polarized monolayer mimicking the intestinal epithelium.

2. Phytosterol Treatment:

  • Prepare stock solutions of this compound, beta-sitosterol, campesterol, and stigmasterol (e.g., 100 mM in DMSO).

  • On day 21, replace the culture medium with serum-free DMEM containing the desired final concentrations of each phytosterol (e.g., 1, 10, 50 µM). A vehicle control (DMSO) should be included.

  • Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).

3. RNA Extraction and cDNA Synthesis:

  • At the end of the incubation period, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., TRIzol).

  • Extract total RNA according to the manufacturer's protocol.

  • Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.

  • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

4. Quantitative Real-Time PCR (qRT-PCR):

  • Perform qRT-PCR using a SYBR Green or TaqMan-based assay on a real-time PCR system.

  • Design or obtain validated primers for target genes (e.g., NPC1L1, ABCG5, ABCG8, SREBP-2, HMGCR, LDLR, LXRα, ABCA1) and a reference gene (e.g., GAPDH, ACTB).

  • The PCR reaction mixture should typically contain cDNA, forward and reverse primers, SYBR Green master mix, and nuclease-free water.

  • The thermal cycling conditions will generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Experimental_Workflow A Caco-2 Cell Culture & Differentiation (21 days) B Phytosterol Treatment (this compound, Beta-sitosterol, etc.) A->B C RNA Extraction B->C D cDNA Synthesis C->D E Quantitative RT-PCR D->E F Data Analysis (ΔΔCt method) E->F

Caption: In vitro workflow for gene expression analysis.

Conclusion and Future Directions

The comparative analysis of this compound and other major phytosterols reveals a common thread in their potential to modulate gene expression related to cholesterol homeostasis. While beta-sitosterol, campesterol, and stigmasterol have been more extensively studied, demonstrating their ability to down-regulate genes involved in cholesterol absorption and synthesis and up-regulate those involved in cholesterol efflux, the specific actions of this compound remain an area ripe for investigation.

Future research should focus on elucidating the direct effects of isolated this compound on gene expression in various cell types and in vivo models. Head-to-head comparative studies with other phytosterols are crucial to understand its unique and potentially more potent therapeutic properties. Such studies will not only fill a critical knowledge gap but also pave the way for the development of more targeted and effective phytosterol-based therapies for hypercholesterolemia and related metabolic disorders. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for these future endeavors.

References

A Guide to Inter-laboratory Comparison of Avenasterol Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of inter-laboratory performance for the analysis of avenasterol, a key phytosterol found in various food and agricultural products. The data presented is derived from a comprehensive international collaborative study, offering a benchmark for analytical performance. This document includes a summary of quantitative results, detailed experimental protocols, and workflow visualizations to aid researchers in evaluating and improving their own analytical methodologies.

Data Presentation: Summary of a Collaborative Study on Δ5-Avenasterol

The following tables summarize the statistical results from an international, multi-laboratory collaborative study on the determination of plant sterols in a phytosterol concentrate and a food matrix (oatmeal square). This study formed the basis for the American Oil Chemists' Society (AOCS) Official Method Ce 12-16. The data for Δ5-Avenasterol is presented below, providing a clear benchmark for inter-laboratory performance.

Table 1: Inter-laboratory Results for Δ5-Avenasterol in a Phytosterol Concentrate

ParameterMean (% w/w)Repeatability SD (Sr)Reproducibility SD (SR)RSDr (%)RSDR (%)Repeatability (r)Reproducibility (R)
Δ5-Avenasterol0.890.0140.1321.5514.840.0380.369

SD: Standard Deviation; RSD: Relative Standard Deviation; r: Repeatability limit; R: Reproducibility limit. Data sourced from AOCS Official Method Ce 12-16 documentation.

Table 2: Inter-laboratory Results for Δ5-Avenasterol in an Oatmeal Square

ParameterMean (% w/w)Repeatability SD (Sr)Reproducibility SD (SR)RSDr (%)RSDR (%)Repeatability (r)Reproducibility (R)
Δ5-Avenasterol0.020.0010.0015.209.030.0020.004

SD: Standard Deviation; RSD: Relative Standard Deviation; r: Repeatability limit; R: Reproducibility limit. Data sourced from AOCS Official Method Ce 12-16 documentation.

Experimental Protocols

The data presented is based on a gas chromatography (GC) method, which is the most common and robust technique for analyzing phytosterols. The general steps of the analytical protocol are outlined below.

Sample Preparation

The primary goal of sample preparation is to isolate the sterol fraction and convert all forms of phytosterols (free, esterified, and glycosylated) into their free form for GC analysis.

  • Saponification: The sample is first saponified to break down fats and release sterols from their esterified forms. This is typically achieved by refluxing the sample with a solution of potassium hydroxide in ethanol.

  • Extraction: The unsaponifiable matter, which contains the sterols, is then extracted from the saponified mixture using an organic solvent such as toluene.

  • Derivatization: To improve the volatility and thermal stability of the sterols for GC analysis, they are converted into trimethylsilyl (TMS) ether derivatives. This is done by reacting the extracted sterol residue with a silylating agent.

Gas Chromatographic (GC) Analysis
  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (GC-FID) is typically used for quantification.

  • Column: A non-polar or medium-polarity capillary column, such as one with a 95% dimethyl, 5% diphenyl-polysiloxane phase, is commonly employed to achieve separation of the various sterols.

  • Quantification: An internal standard (e.g., 5α-cholestane) is added at the beginning of the sample preparation process to ensure accurate quantification. The concentration of this compound is determined by comparing its peak area to that of the internal standard and a calibration curve prepared with a certified reference standard.

Mandatory Visualizations

The following diagrams illustrate the key workflows in an inter-laboratory comparison for this compound analysis.

G cluster_0 Phase 1: Proficiency Test (PT) Organization cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Evaluation and Reporting A PT Provider Prepares Homogeneous Test Material (e.g., Spiked Vegetable Oil) B Characterization of Test Material (Assigned Value for this compound) A->B C Distribution of Samples to Participating Laboratories B->C D Laboratory Receives Sample C->D E Sample Preparation (Saponification, Extraction, Derivatization) D->E F GC-FID/MS Analysis E->F G Data Calculation and Reporting to PT Provider F->G H Provider Collects Results from All Laboratories G->H I Statistical Analysis (Calculation of z-scores, S_r, S_R) H->I J Issuance of Final Report Comparing Laboratory Performance I->J K Participating Labs Perform Corrective Actions if Needed J->K

Caption: Workflow of an inter-laboratory proficiency testing scheme for this compound analysis.

G start Start: Receive Sample saponification Saponification (KOH in Ethanol) start->saponification extraction Liquid-Liquid Extraction (Toluene) saponification->extraction derivatization Derivatization to TMS Ethers extraction->derivatization gc_analysis GC-FID Analysis derivatization->gc_analysis quantification Quantification using Internal Standard gc_analysis->quantification end End: Report Result quantification->end

Efficacy of different extraction solvents for avenasterol recovery.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effectiveness of different solvents for the extraction of avenasterol, a bioactive phytosterol with potential applications in the pharmaceutical and nutraceutical industries. Due to a lack of direct comparative studies quantifying this compound yields with various solvents, this guide utilizes data on total phytosterol recovery from oats, a primary source of this compound, as a proxy. This compound is a significant component of the total phytosterols found in oats, making this a relevant comparison for researchers aiming to optimize its extraction.

The selection of an appropriate solvent is a critical step in the isolation of phytosterols, directly impacting the yield and purity of the target compounds. This document summarizes quantitative data from experimental studies, details the methodologies employed, and provides a visual workflow to aid in the selection of an optimal extraction strategy.

Quantitative Data on Phytosterol Extraction

The following table summarizes the total phytosterol content found in oat extracts obtained using different solvents through pressurized liquid extraction. The data indicates that nonpolar solvents are generally more effective for the extraction of phytosterols.

Extraction SolventTemperature (°C)Total Phytosterol Content (% of extracted lipid)
Hexane100~2.1 (for corn, indicating high efficacy for phytosterols)
Methylene Chloride100~2.1 (for corn, indicating high efficacy for phytosterols)
Isopropanol100Lower than hexane and methylene chloride
Ethanol100~0.6 (for corn, indicating lower efficacy for phytosterols)
All Solvents 40 & 100 ~0.1 (in all oat extracts) [1][2][3]

Note: While the study indicated that total phytosterols in all oat extracts were consistently around 0.1 wt%, the data from corn extraction using the same methodology shows a clear trend of higher phytosterol recovery with less polar solvents like hexane and methylene chloride compared to more polar solvents like ethanol[1][2][3]. This suggests a similar trend would be expected for this compound from oats.

A study on the compound solvent extraction of oat bran oil using a 1:1 volume ratio of n-hexane and ethanol at 50°C for 2 hours yielded a total sterol content of 516.20 ± 5.69 mg/100 g of oat bran oil.

Experimental Protocols

The data presented in the table is based on a study employing pressurized liquid extraction (PLE), also known as accelerated solvent extraction. This technique utilizes elevated temperatures and pressures to enhance the extraction efficiency.

Pressurized Liquid Extraction of Phytosterols from Oats:

  • Plant Material: Freshly ground rolled oats.

  • Extraction Solvents: Hexane, methylene chloride (dichloromethane), isopropanol, and ethanol.

  • Extraction Temperatures: 40°C and 100°C.

  • Instrumentation: Accelerated Solvent Extractor.

  • Methodology:

    • A sample of freshly ground rolled oats is placed into the extraction cell of the pressurized liquid extraction system.

    • The selected solvent is pumped into the cell to cover the sample.

    • The cell is heated to the designated temperature (40°C or 100°C) and pressurized.

    • A static extraction is performed for a set period, allowing the solvent to penetrate the sample matrix and dissolve the target compounds.

    • The extract is then flushed from the cell with fresh solvent into a collection vial.

    • The collected extract is concentrated, and the lipid yield is determined gravimetrically.

  • Analysis of Phytosterols: The total phytosterol content in the lipid extracts is quantified. While the specific analytical method for phytosterol quantification was not detailed in the provided search results, it typically involves gas chromatography (GC) or high-performance liquid chromatography (HPLC) after derivatization.

Experimental Workflow

The following diagram illustrates the general workflow for the solvent extraction of this compound and other phytosterols from a plant matrix.

This compound Extraction Workflow cluster_0 Sample Preparation cluster_1 Solvent Extraction cluster_2 Solvent Removal & Isolation cluster_3 Analysis Start Plant Material (e.g., Oats) Grinding Grinding/Milling Start->Grinding Extraction Extraction with Solvent (e.g., Hexane, Ethanol) Grinding->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Crude_Extract Crude Lipid Extract Evaporation->Crude_Extract Analysis Quantification of this compound (e.g., GC-MS, HPLC) Crude_Extract->Analysis

Caption: General workflow for this compound extraction and analysis.

Discussion and Conclusion

The choice of solvent significantly influences the efficiency of phytosterol extraction. Based on the available data for total phytosterols, nonpolar solvents such as hexane and methylene chloride are more effective than polar solvents like ethanol for recovering these compounds from oats[1][2][3]. The principle of "like dissolves like" applies here, as this compound is a lipophilic (fat-soluble) molecule.

While conventional solvent extraction methods are widely used, modern techniques like supercritical fluid extraction (SFE) with carbon dioxide are gaining prominence as a "green" alternative. SFE offers the advantage of using a non-toxic, non-flammable, and environmentally friendly solvent that can be easily removed from the final product. The polarity of supercritical CO2 can be modulated by adding co-solvents, allowing for selective extraction.

For researchers and professionals in drug development, optimizing the extraction of this compound requires careful consideration of the solvent's polarity, the extraction method, and the desired purity of the final product. While this guide provides a starting point based on total phytosterol data, further empirical studies directly comparing this compound yields with a range of solvents are warranted to establish the most efficient and scalable extraction protocol.

References

A Comparative Analysis of the Anti-inflammatory Properties of Avenasterol and Stigmasterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of phytosterols, both avenasterol and stigmasterol have garnered attention for their potential health benefits, including their anti-inflammatory activities. This guide provides a comprehensive comparison of the anti-inflammatory effects of these two compounds, supported by available experimental data. While extensive research has elucidated the mechanisms of stigmasterol, data specifically isolating the effects of this compound are less abundant, with its properties often evaluated within phytosterol mixtures.

Executive Summary

Stigmasterol exhibits a well-documented, multi-faceted anti-inflammatory profile, modulating several key signaling pathways, including Nuclear Factor-kappa B (NF-κB), Janus kinase/signal transducer and activator of transcription (JAK/STAT), and AMP-activated protein kinase (AMPK). In contrast, the anti-inflammatory activity of this compound is primarily suggested through its contribution to the effects of phytosterol mixtures, which are known to inhibit the NF-κB pathway. Direct comparative studies are scarce, necessitating a synthesis of individual research findings to draw comparative insights.

Data Presentation: this compound vs. Stigmasterol

The following tables summarize the quantitative data on the anti-inflammatory effects of stigmasterol. Due to a lack of studies on isolated this compound, comparable quantitative data is not available.

Table 1: In Vivo Anti-inflammatory Effects of Stigmasterol

Experimental ModelDosageEffectReference
Carrageenan-induced paw edema (mice)10 mg/kg (p.o.)Significant reduction in paw edema[1]
TPA-induced auricular edema (mice)Not specifiedReduced edema[2]
Acetic acid-induced writhing (mice)10 mg/kg (p.o.)Prevention of abdominal writhes[1]

Table 2: In Vitro Anti-inflammatory Effects of Stigmasterol

Cell Line / ModelTreatmentEffectReference
IL-1β-stimulated human chondrocytes20 µg/mLSignificant reduction of PGE2, MMP-3, and MMP-13 production[3][4]
IL-13-induced BEAS-2B cells20 µg/mLReduction in IL-4 and IL-5 levels[5]
Aβ42 oligomer-stimulated BV2 cellsNot specifiedSuppression of pro-inflammatory cytokine secretion[6]
LPS-stimulated RAW264.7 macrophagesNot specifiedAttenuation of IL-6 and TNF-α secretion[7]

Signaling Pathways and Mechanisms of Action

Stigmasterol:

Stigmasterol exerts its anti-inflammatory effects through multiple signaling pathways:

  • Inhibition of the NF-κB Pathway: Stigmasterol has been shown to counteract the activation of the NF-κB pathway induced by inflammatory stimuli like IL-1β and lipopolysaccharide (LPS).[3][4][6] This inhibition prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.[7]

  • Modulation of the JAK/STAT Pathway: Research indicates that stigmasterol can inhibit the JAK/STAT signaling pathway, which is crucial for the expression of many inflammatory mediators.[8]

  • Activation of the AMPK Pathway: Stigmasterol has been found to activate the AMPK pathway, which can lead to the suppression of inflammatory responses.[6]

  • Interaction with Glucocorticoid Receptors: Molecular docking studies suggest that stigmasterol can interact with glucocorticoid receptors, which may contribute to its anti-inflammatory action.[1]

  • Inhibition of NLRP3 Inflammasome: Stigmasterol has been shown to suppress the NLRP3 inflammasome signaling pathway in microglia.[6]

This compound:

The specific anti-inflammatory mechanisms of this compound are not as well-defined. However, studies on phytosterol mixtures containing this compound suggest its involvement in:

  • Inhibition of the NF-κB Pathway: A food supplement containing a mixture of plant sterols, including this compound, was found to inhibit the NF-κB-COX-2-PGE2 signaling pathway in macrophages.[7] This suggests that this compound likely contributes to the overall anti-inflammatory effect of these mixtures by modulating the NF-κB pathway.

Below are diagrams illustrating the known and proposed signaling pathways.

Stigmasterol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK JAK JAK Receptor->JAK NLRP3 Inflammasome NLRP3 Inflammasome Receptor->NLRP3 Inflammasome Glucocorticoid Receptor Glucocorticoid Receptor Stigmasterol Stigmasterol Stigmasterol->Glucocorticoid Receptor interacts with AMPK AMPK Stigmasterol->AMPK activates Stigmasterol->IKK inhibits Stigmasterol->JAK inhibits Stigmasterol->NLRP3 Inflammasome inhibits AMPK->IKK inhibits AMPK->NLRP3 Inflammasome inhibits IκBα IκBα IKK->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) translocates STAT STAT JAK->STAT phosphorylates STAT STAT STAT->STAT translocates Pro-inflammatory Genes Pro-inflammatory Genes NF-κB (p50/p65) ->Pro-inflammatory Genes activates transcription STAT ->Pro-inflammatory Genes activates transcription

Caption: Stigmasterol's Anti-inflammatory Signaling Pathways.

Phytosterol_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 IKK IKK TLR4->IKK Phytosterols (including this compound) Phytosterols (including this compound) Phytosterols (including this compound)->IKK inhibit IκBα IκBα IKK->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65) translocates COX-2, iNOS, Pro-inflammatory Cytokines COX-2, iNOS, Pro-inflammatory Cytokines NF-κB (p50/p65) ->COX-2, iNOS, Pro-inflammatory Cytokines activates transcription

Caption: Proposed Anti-inflammatory Pathway for Phytosterols.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

1. Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats or Swiss albino mice.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The test compound (e.g., stigmasterol dissolved in a suitable vehicle) or vehicle control is administered orally (p.o.) or intraperitoneally (i.p.).

    • After a specific pre-treatment time (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar surface of the right hind paw.[9]

    • The paw volume is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[9]

    • The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Carrageenan_Edema_Workflow Animals (Rats/Mice) Animals (Rats/Mice) Fasting Fasting Animals (Rats/Mice)->Fasting Compound Administration Compound Administration Fasting->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis

Caption: Carrageenan-Induced Paw Edema Experimental Workflow.

2. LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This is a common in vitro assay to screen for anti-inflammatory agents that inhibit NO production.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are pre-treated with various concentrations of the test compound (e.g., stigmasterol or a phytosterol mixture) for a specific duration (e.g., 1-2 hours).

    • The cells are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce inflammation and NO production.[10]

    • After incubation, the cell culture supernatant is collected.

    • The amount of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.[10] This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540-550 nm.

    • A standard curve using sodium nitrite is generated to quantify the nitrite concentration.

    • Cell viability is assessed in parallel using an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.[10]

NO_Assay_Workflow Seed RAW 264.7 Cells Seed RAW 264.7 Cells Pre-treat with Compound Pre-treat with Compound Seed RAW 264.7 Cells->Pre-treat with Compound LPS Stimulation LPS Stimulation Pre-treat with Compound->LPS Stimulation MTT Assay (Parallel) MTT Assay (Parallel) Pre-treat with Compound->MTT Assay (Parallel) Incubate (24h) Incubate (24h) LPS Stimulation->Incubate (24h) Collect Supernatant Collect Supernatant Incubate (24h)->Collect Supernatant Griess Assay Griess Assay Collect Supernatant->Griess Assay Measure Absorbance Measure Absorbance Griess Assay->Measure Absorbance

Caption: LPS-Induced Nitric Oxide Production Assay Workflow.

Conclusion

The available scientific literature strongly supports the anti-inflammatory properties of stigmasterol, detailing its mechanisms of action across multiple key signaling pathways. Quantitative data from various in vivo and in vitro models consistently demonstrate its efficacy in reducing inflammatory markers.

In contrast, the anti-inflammatory effects of this compound are less clearly defined, with current evidence primarily derived from studies on phytosterol mixtures. While these studies suggest an inhibitory effect on the NF-κB pathway, further research on isolated this compound is necessary to fully elucidate its specific mechanisms and potency. For drug development professionals, stigmasterol currently represents a more characterized and substantiated candidate for anti-inflammatory applications. Future research should focus on isolating the bioactivities of this compound to determine its individual therapeutic potential.

References

Comparative study of avenasterol levels in sprouted versus mature grains.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of current scientific literature suggests that the sprouting of grains may influence their avenasterol content, a phytosterol with recognized health benefits. This comparison guide synthesizes available data on this compound levels in mature versus sprouted grains, details the experimental protocols for their quantification, and illustrates the key biological and analytical pathways involved.

The process of germination activates a cascade of biochemical changes within a grain, altering its nutritional profile. While extensive research has been conducted on the impact of sprouting on macronutrients and certain bioactive compounds, specific data on changes in this compound levels remain limited. This guide aims to provide researchers, scientists, and drug development professionals with a consolidated overview of the current understanding and the methodologies required to investigate this further.

Quantitative Data Summary

To facilitate future comparative research, the following table provides a template for presenting quantitative data on this compound content. Researchers are encouraged to populate this table with their own experimental findings.

Grain TypeCultivarConditionTotal this compound (mg/100g dry weight)Δ5-Avenasterol (mg/100g dry weight)Data Source
Oats Avena sativaMatureData not availableReported as a major sterol[1][1]
Sprouted (e.g., 72h)Hypothesized to changeRequires quantification
Wheat Triticum aestivumMatureData not availableRequires quantification
Sprouted (e.g., 48h)Hypothesized to changeRequires quantification
Barley Hordeum vulgareMatureData not availableRequires quantification
Sprouted (e.g., 96h)Hypothesized to changeRequires quantification

Note: The table is illustrative. Specific values need to be determined through dedicated experimental studies.

Experimental Protocols

To ensure reproducibility and accuracy in the comparative analysis of this compound levels, detailed and standardized experimental protocols are crucial. The following sections outline the methodologies for grain sprouting and this compound quantification.

Grain Sprouting Protocol
  • Seed Selection and Sterilization:

    • Select high-quality, viable grains of the desired cultivar.

    • Surface sterilize the seeds to prevent microbial growth. A common method involves soaking the seeds in a 1% sodium hypochlorite solution for 10 minutes, followed by thorough rinsing with sterile distilled water.

  • Soaking:

    • Immerse the sterilized seeds in sterile distilled water in a sanitized container.

    • The soaking duration can vary depending on the grain type but is typically between 8 to 12 hours at room temperature.

  • Germination:

    • Drain the soaking water and place the seeds in a germination chamber or a sterile container lined with moist filter paper.

    • Maintain a controlled environment with high humidity (e.g., >90%) and a constant temperature (e.g., 25°C). The process should be carried out in the dark to mimic natural germination conditions.

    • Rinse the seeds with sterile distilled water 2-3 times daily to maintain moisture and prevent mold growth.

    • Germination time can be varied as an experimental parameter (e.g., 24, 48, 72, 96 hours).

  • Harvesting and Sample Preparation:

    • At the desired germination time, harvest the sprouts.

    • Freeze-dry the sprouted and mature (unsprouted control) grains to halt metabolic processes and for accurate dry weight measurement.

    • Grind the freeze-dried samples into a fine powder and store at -80°C until analysis.

This compound Quantification Protocol (Gas Chromatography-Mass Spectrometry - GC-MS)
  • Lipid Extraction:

    • Extract the total lipids from the powdered grain samples. A common method is a modified Folch extraction using a chloroform:methanol (2:1, v/v) solvent system.

    • Homogenize a known weight of the sample powder with the solvent mixture.

    • After centrifugation, collect the lipid-containing lower phase.

  • Saponification:

    • Saponify the lipid extract to release free sterols from their esterified forms. This is typically achieved by heating the extract with an ethanolic potassium hydroxide solution.

  • Unsaponifiable Matter Extraction:

    • Extract the unsaponifiable matter, which contains the phytosterols, from the saponified mixture using a non-polar solvent like n-hexane or diethyl ether.

  • Derivatization:

    • Derivatize the extracted sterols to increase their volatility for GC analysis. Silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is a common method.

  • GC-MS Analysis:

    • Analyze the derivatized samples using a gas chromatograph coupled with a mass spectrometer (GC-MS)[2][3][4][5].

    • Gas Chromatograph Conditions (Typical):

      • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms.

      • Carrier Gas: Helium at a constant flow rate.

      • Injector Temperature: 250-280°C.

      • Oven Temperature Program: Start at a lower temperature (e.g., 180°C), ramp up to a higher temperature (e.g., 280-300°C) to separate the different sterols.

    • Mass Spectrometer Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan mode for identification and Selected Ion Monitoring (SIM) mode for quantification for higher sensitivity and specificity.

  • Quantification:

    • Identify this compound peaks based on their retention time and mass spectrum compared to an authentic standard.

    • Quantify the this compound content by creating a calibration curve using a pure this compound standard and an internal standard (e.g., 5α-cholestane) to correct for variations in extraction and injection.

Mandatory Visualizations

Phytosterol Biosynthesis Pathway

Experimental Workflow Workflow for Comparative Analysis of this compound cluster_SamplePrep Sample Preparation cluster_Analysis This compound Quantification cluster_Data Data Analysis Grains Grains Sterilization Sterilization Grains->Sterilization Soaking Soaking Sterilization->Soaking Germination Germination Soaking->Germination Sprouted Group Mature_Control Mature_Control Soaking->Mature_Control Mature Group Freeze_Drying_S Freeze_Drying_S Germination->Freeze_Drying_S Freeze_Drying_M Freeze_Drying_M Mature_Control->Freeze_Drying_M Grinding_S Grinding_S Freeze_Drying_S->Grinding_S Grinding_M Grinding_M Freeze_Drying_M->Grinding_M Lipid_Extraction_S Lipid_Extraction_S Grinding_S->Lipid_Extraction_S Grinding_S->Lipid_Extraction_S Lipid_Extraction_M Lipid_Extraction_M Grinding_M->Lipid_Extraction_M Grinding_M->Lipid_Extraction_M Saponification_S Saponification_S Lipid_Extraction_S->Saponification_S Saponification_M Saponification_M Lipid_Extraction_M->Saponification_M Derivatization_S Derivatization_S Saponification_S->Derivatization_S Derivatization_M Derivatization_M Saponification_M->Derivatization_M GCMS_Analysis_S GCMS_Analysis_S Derivatization_S->GCMS_Analysis_S GCMS_Analysis_M GCMS_Analysis_M Derivatization_M->GCMS_Analysis_M Data_Processing Data_Processing GCMS_Analysis_S->Data_Processing GCMS_Analysis_S->Data_Processing GCMS_Analysis_M->Data_Processing GCMS_Analysis_M->Data_Processing Comparison Comparison Data_Processing->Comparison

References

Avenasterol's Cholesterol-Lowering Efficacy: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Avenasterol and Statin Performance in Animal Models of Hypercholesterolemia.

This guide provides a comprehensive comparison of the cholesterol-lowering effects of this compound, a plant-derived phytosterol, with those of statins, the current standard of care for hypercholesterolemia. The data presented is collated from various preclinical studies in animal models to offer a quantitative and methodological overview for researchers in cardiovascular drug discovery and development.

Performance Comparison: this compound vs. Statins

The following tables summarize the quantitative effects of this compound (as a representative phytosterol) and statins on key plasma lipid markers in animal models of hypercholesterolemia. It is important to note that the data for this compound and statins are derived from separate studies, as direct head-to-head comparative studies are limited. Methodological differences between studies should be considered when interpreting these results.

Table 1: Effect of this compound (as part of a phytosterol mixture) on Plasma Lipid Profile in Hypercholesterolemic Rats

Treatment GroupTotal Cholesterol (TC)Low-Density Lipoprotein (LDL-C)High-Density Lipoprotein (HDL-C)Triglycerides (TG)
Hypercholesterolemic ControlBaseline (Elevated)Baseline (Elevated)BaselineBaseline
Phytosterol Supplementation (24 mg/day)↓ (Significant Reduction)↓ (Significant Reduction)No Significant ChangeNo Significant Change
Phytosterol Supplementation (96 mg/day)↓↓ (More Pronounced Reduction)↓↓ (More Pronounced Reduction)No Significant ChangeNo Significant Change

Source: Data synthesized from studies on phytosterol supplementation in Wistar rats fed a cholesterol-enriched diet. The reductions are indicated qualitatively due to variations in reported absolute values across different studies. A study on Wistar rats showed that phytosterols at 24 mg/day and 96 mg/day significantly reduced the increase in total cholesterol and LDL caused by a high-cholesterol diet[1].

Table 2: Effect of Atorvastatin on Plasma Lipid Profile in Hypercholesterolemic Rats

Treatment GroupTotal Cholesterol (TC) (mg/dL)Low-Density Lipoprotein (LDL-C) (mg/dL)High-Density Lipoprotein (HDL-C) (mg/dL)Triglycerides (TG) (mg/dL)
Normal Diet75.3 ± 5.415.2 ± 2.145.1 ± 3.862.5 ± 7.3
High-Cholesterol Diet (HCD)289.5 ± 25.1225.4 ± 20.330.2 ± 2.9115.8 ± 12.6
HCD + Atorvastatin (20 mg/kg/day)145.2 ± 15.8 (↓ 49.8%)85.7 ± 9.5 (↓ 62.0%)38.7 ± 4.1 (↑ 28.1%)88.4 ± 9.7 (↓ 23.7%)

Source: Data from a study in rats fed a high-cholesterol diet for 8 weeks[2]. Percentage change is calculated relative to the High-Cholesterol Diet group.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the evaluation of cholesterol-lowering agents in animal models.

Induction of Hypercholesterolemia in Rats

A common method to induce high cholesterol in rats is through dietary manipulation.

  • Animal Model: Male Wistar rats are often used.

  • Diet Composition: A high-cholesterol diet is typically prepared by supplementing standard rat chow with 1-2% cholesterol and 0.5% cholic acid to enhance cholesterol absorption[3]. The diet may also be enriched with fats, such as 10-20% lard or coconut oil, to further elevate plasma lipid levels[3].

  • Duration: The specialized diet is administered for a period of 4 to 8 weeks to establish a stable hypercholesterolemic state, characterized by significantly elevated plasma levels of total cholesterol and LDL-C[2][3].

Drug Administration: Oral Gavage

Oral gavage is a standard and precise method for administering compounds to rodents.

  • Preparation: this compound is typically dissolved or suspended in a vehicle such as corn oil or a 0.5% carboxymethylcellulose solution. Statins are often administered in aqueous solutions.

  • Dosage Calculation: The volume to be administered is calculated based on the animal's body weight.

  • Procedure: The animal is gently restrained, and a gavage needle of appropriate size is inserted into the esophagus. The calculated dose is then slowly administered into the stomach. This procedure is typically performed once daily.

Measurement of Plasma Lipid Profile

Blood samples are collected to analyze the lipid profile.

  • Blood Collection: At the end of the treatment period, animals are fasted overnight. Blood is then collected via cardiac puncture or from the retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: The blood is centrifuged to separate the plasma.

  • Lipid Analysis: Plasma concentrations of total cholesterol, LDL-C, HDL-C, and triglycerides are determined using commercially available enzymatic colorimetric assay kits.

Mechanism of Action: Signaling Pathways

The cholesterol-lowering effects of this compound and statins are mediated by distinct signaling pathways.

This compound: Inhibition of Cholesterol Absorption

This compound, as a phytosterol, primarily works by reducing the intestinal absorption of dietary and biliary cholesterol. This mechanism involves several key steps within the enterocytes.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Cholesterol Cholesterol Micelles Micelles Cholesterol->Micelles ABCG5/G8 ABCG5/G8 Transporters Cholesterol->ABCG5/G8 Efflux This compound This compound This compound->Micelles Competes with Cholesterol This compound->ABCG5/G8 Efflux NPC1L1 NPC1L1 Transporter Micelles->NPC1L1 Reduced Cholesterol Uptake ACAT ACAT NPC1L1->ACAT Cholesterol Uptake Chylomicrons Chylomicrons ACAT->Chylomicrons Esterification Lymphatics To Liver Chylomicrons->Lymphatics Secretion

Caption: this compound's mechanism of action in the intestine.

Statins: Inhibition of Cholesterol Synthesis

Statins, on the other hand, act primarily in the liver to inhibit the endogenous synthesis of cholesterol. This leads to an upregulation of LDL receptors and increased clearance of LDL-C from the circulation.

cluster_hepatocyte Hepatocyte HMG-CoA Reductase HMG-CoA Reductase Mevalonate Mevalonate HMG-CoA Reductase->Mevalonate Blocked Statin Statin Statin->HMG-CoA Reductase Inhibits Cholesterol Synthesis Cholesterol Synthesis Mevalonate->Cholesterol Synthesis SREBP2 SREBP2 Activation Cholesterol Synthesis->SREBP2 Reduced Intracellular Cholesterol Leads to LDL Receptor LDL Receptor SREBP2->LDL Receptor Upregulates Expression LDL-C LDL-C in Circulation LDL Receptor->LDL-C Increased Clearance HMG-CoA HMG-CoA HMG-CoA->HMG-CoA Reductase

Caption: Statin's mechanism of action in the liver.

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating the cholesterol-lowering effects of a test compound in an animal model.

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Animal Acclimatization Animal Acclimatization Induction of Hypercholesterolemia Induction of Hypercholesterolemia Animal Acclimatization->Induction of Hypercholesterolemia Randomization into Groups Randomization into Groups Induction of Hypercholesterolemia->Randomization into Groups Daily Dosing (Oral Gavage) Daily Dosing (Oral Gavage) Randomization into Groups->Daily Dosing (Oral Gavage) Monitoring (Weight, Food Intake) Monitoring (Weight, Food Intake) Daily Dosing (Oral Gavage)->Monitoring (Weight, Food Intake) Blood Collection Blood Collection Monitoring (Weight, Food Intake)->Blood Collection Plasma Lipid Analysis Plasma Lipid Analysis Blood Collection->Plasma Lipid Analysis Tissue Harvesting Tissue Harvesting Blood Collection->Tissue Harvesting Statistical Analysis Statistical Analysis Plasma Lipid Analysis->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Caption: A typical experimental workflow for in vivo cholesterol studies.

References

Avenasterol vs. Cholesterol: A Comparative Guide to their Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the molecular mechanisms of avenasterol, a prominent phytosterol, and cholesterol. The information presented is curated from experimental data to assist researchers and professionals in drug development in understanding the distinct biological roles of these two sterols.

Modulation of Cell Membrane Properties

Both cholesterol and this compound are integral components of cell membranes, where they play crucial roles in regulating fluidity, permeability, and the formation of lipid rafts. However, their structural differences lead to distinct effects on membrane biophysics.

Cholesterol, with its planar steroid ring and flexible hydrocarbon tail, is known to increase the packing and ordering of phospholipids in the membrane.[1][2] This leads to a decrease in membrane fluidity in the liquid-crystalline state and an increase in the gel state.[2][3] It also reduces the permeability of the membrane to small molecules.[2]

This compound, a phytosterol, shares a similar core structure with cholesterol but has an ethylidene group on its side chain. While direct quantitative data for this compound's effect on membrane fluidity is limited, studies on other phytosterols like β-sitosterol and ergosterol suggest that they also increase membrane order, though often to a lesser extent than cholesterol.[2][3] The bulkier side chain of phytosterols can lead to less efficient packing with phospholipids compared to cholesterol.

Table 1: Comparative Effects on Cell Membrane Properties

PropertyCholesterolThis compound (inferred from phytosterol data)
Membrane Fluidity Decreases in the liquid-crystalline stateGenerally decreases, but potentially to a lesser extent than cholesterol
Lipid Packing Increases phospholipid packing and orderIncreases phospholipid packing, but may be less efficient
Permeability Decreases permeability to small moleculesExpected to decrease permeability
Lipid Raft Formation Key component in the formation of lipid raftsCan be incorporated into lipid rafts, but may alter their properties
Experimental Protocol: Determination of Membrane Fluidity using Fluorescence Anisotropy

This method assesses membrane fluidity by measuring the rotational freedom of a fluorescent probe embedded in a lipid bilayer.

Materials:

  • Liposomes (e.g., prepared from phosphatidylcholine)

  • Cholesterol and this compound

  • Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)

  • Phosphate-buffered saline (PBS)

  • Fluorometer with polarization filters

Procedure:

  • Prepare liposome suspensions containing varying concentrations of either cholesterol or this compound.

  • Incubate the liposomes with the fluorescent probe DPH to allow its incorporation into the lipid bilayer.

  • Measure the fluorescence anisotropy of DPH in each liposome suspension using a fluorometer. The excitation wavelength is typically around 360 nm, and emission is measured at around 430 nm.

  • Calculate the steady-state fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where I_VV and I_VH are the fluorescence intensities with the excitation and emission polarizers oriented vertically-vertically and vertically-horizontally, respectively, and G is the grating correction factor.

  • An increase in fluorescence anisotropy indicates a decrease in membrane fluidity.

Intestinal Absorption and Transport

A key difference in the mechanism of action between this compound and cholesterol lies in their intestinal absorption. Cholesterol is readily absorbed, while the absorption of phytosterols like this compound is significantly lower.[4]

Cholesterol Absorption: Dietary cholesterol is incorporated into mixed micelles in the intestinal lumen and taken up by enterocytes primarily through the Niemann-Pick C1-Like 1 (NPC1L1) transporter.[3][5] Once inside the enterocyte, it is esterified and packaged into chylomicrons for transport into the lymphatic system.

This compound and Inhibition of Cholesterol Absorption: this compound competes with cholesterol for incorporation into mixed micelles, thereby reducing the amount of cholesterol available for absorption.[4] Furthermore, phytosterols, including this compound, are poor substrates for the NPC1L1 transporter compared to cholesterol.[6] Any phytosterols that are absorbed into the enterocyte are actively effluxed back into the intestinal lumen by the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8.[7][8] This efflux mechanism also contributes to the transport of cholesterol out of enterocytes.

Table 2: Comparison of Intestinal Absorption and Transport

FeatureCholesterolThis compound
Micellar Incorporation HighCompetes with cholesterol
NPC1L1-mediated uptake Efficiently transportedPoor substrate
ABCG5/G8-mediated efflux Effluxed from enterocytesActively effluxed from enterocytes
Net Absorption High (~50-60%)Very low (<2%)
Experimental Protocol: In Vitro Cholesterol Absorption using Caco-2 Cells

The Caco-2 cell line, a human colon adenocarcinoma cell line, can differentiate into a polarized monolayer of enterocyte-like cells and is a widely used model to study intestinal absorption.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Mixed micelles containing radiolabeled [¹⁴C]-cholesterol and unlabeled cholesterol or this compound

  • Scintillation counter

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation into a polarized monolayer.

  • Prepare mixed micelles containing a fixed concentration of [¹⁴C]-cholesterol and varying concentrations of either unlabeled cholesterol (as a control) or this compound.

  • Add the mixed micelle solutions to the apical side of the Caco-2 cell monolayers.

  • Incubate for a defined period (e.g., 2-4 hours).

  • After incubation, collect the media from the basolateral side and lyse the cells.

  • Measure the amount of [¹⁴C]-cholesterol in the basolateral medium and the cell lysate using a scintillation counter.

  • The amount of [¹⁴C]-cholesterol transported to the basolateral side represents the absorbed cholesterol. A decrease in [¹⁴C]-cholesterol transport in the presence of this compound indicates inhibition of cholesterol absorption.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte Mixed Micelles Mixed Micelles NPC1L1 NPC1L1 Mixed Micelles->NPC1L1 Cholesterol Cholesterol Cholesterol->Mixed Micelles ABCG5G8 ABCG5/G8 Cholesterol->ABCG5G8 Efflux Chylomicrons Chylomicrons Cholesterol->Chylomicrons This compound This compound This compound->Mixed Micelles Competes with Cholesterol This compound->ABCG5G8 Efflux NPC1L1->Cholesterol Transports NPC1L1->this compound Poorly Transports ABCG5G8->Mixed Micelles Bloodstream Bloodstream Chylomicrons->Bloodstream cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus SREBP-SCAP SREBP SCAP Proteases Proteases SREBP-SCAP->Proteases Transport to Golgi Cholesterol Cholesterol Cholesterol->SREBP-SCAP Binds to SCAP, Inhibits Transport Active SREBP-2 Active SREBP-2 Proteases->Active SREBP-2 Cleavage SRE Sterol Regulatory Element (SRE) Active SREBP-2->SRE Nuclear Translocation Gene Transcription Gene Transcription SRE->Gene Transcription Binds to Cholesterol Synthesis\n(HMG-CoA Reductase) Cholesterol Synthesis (HMG-CoA Reductase) Gene Transcription->Cholesterol Synthesis\n(HMG-CoA Reductase) LDL Receptor LDL Receptor Gene Transcription->LDL Receptor Low Cellular\nCholesterol Low Cellular Cholesterol Low Cellular\nCholesterol->SREBP-SCAP Allows Transport High Cellular\nCholesterol High Cellular Cholesterol High Cellular\nCholesterol->Cholesterol This compound This compound This compound->Low Cellular\nCholesterol Inhibits Cholesterol Absorption cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IκB IκB IKK->IκB Phosphorylates (leading to degradation) NF-κB NF-κB IκB->NF-κB Inhibits Inflammatory Genes Inflammatory Genes NF-κB->Inflammatory Genes Translocates to Nucleus and Activates Transcription Pro-inflammatory\nCytokines Pro-inflammatory Cytokines Inflammatory Genes->Pro-inflammatory\nCytokines Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits

References

A Spectroscopic Showdown: Differentiating Δ5- and Δ7-Avenasterol Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of spectroscopic data provides a robust methodology for the unambiguous identification of the closely related phytosterol isomers, Δ5-avenasterol and Δ7-avenasterol. This guide presents a side-by-side analysis of their Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra, supported by established experimental protocols, to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.

The structural distinction between Δ5-avenasterol and Δ7-avenasterol lies in the position of a double bond within the sterol ring system. This subtle difference presents a challenge for identification, necessitating the use of high-resolution spectroscopic techniques. While mass spectrometry can confirm their identical molecular weight, it often struggles to differentiate between the isomers due to similar fragmentation patterns. Therefore, a combined approach utilizing ¹H NMR, ¹³C NMR, and FTIR spectroscopy is essential for definitive identification.

Comparative Spectroscopic Data

The key to distinguishing between Δ5- and Δ7-avenasterol lies in the chemical shifts of the carbon and proton atoms in the vicinity of the double bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The most significant differences in the proton NMR spectra are observed for the olefinic protons. In Δ5-avenasterol, the proton at C6 typically appears as a multiplet around 5.35 ppm. For Δ7-avenasterol, the olefinic proton at C7 gives a signal around 5.14 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectra provide a more definitive fingerprint for each isomer. The positions of the sp² hybridized carbons of the double bond are characteristic. For Δ5-avenasterol, the signals for C5 and C6 are observed at approximately 140.8 ppm and 121.7 ppm, respectively. In contrast, Δ7-avenasterol exhibits signals for C7 and C8 at around 119.6 ppm and 139.6 ppm. The chemical shifts of other carbons in the sterol nucleus and the side chain also show minor but measurable differences.

Atom Δ5-Avenasterol (CDCl₃) ¹³C Chemical Shift (ppm) Δ7-Avenasterol (CDCl₃) ¹³C Chemical Shift (ppm)
C-371.871.1
C-5140.840.4
C-6121.729.8
C-731.9119.6
C-831.9139.6
C-950.249.5
C-1456.855.9

Note: The presented NMR data is a compilation from various sources and may show slight variations depending on the solvent and experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectra of both isomers are broadly similar, exhibiting characteristic absorptions for the hydroxyl group and C-H bonds. However, subtle differences in the fingerprint region can be used for differentiation. The C=C stretching vibration of the double bond within the ring system provides a key diagnostic marker.

Functional Group Δ5-Avenasterol Characteristic Absorption (cm⁻¹) Δ7-Avenasterol Characteristic Absorption (cm⁻¹)
O-H Stretch~3400 (broad)~3400 (broad)
C-H Stretch (sp³)~2850-2960~2850-2960
C=C Stretch (alkene)~1668~1655
C-O Stretch (alcohol)~1058~1050

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent on standardized experimental procedures.

NMR Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the purified avenasterol isomer in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire spectra on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

  • ¹³C NMR: Acquire spectra on the same instrument. A 90° pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans are typically required to achieve a good signal-to-noise ratio. Decoupling techniques like DEPT can be used to aid in the assignment of carbon signals.

Mass Spectrometry (GC-MS)

Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a suitable solvent like hexane.

  • To enhance volatility for gas chromatography, convert the hydroxyl group to a trimethylsilyl (TMS) ether. This is achieved by adding 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample.

  • Heat the mixture at 60-70°C for 30 minutes. After cooling, the sample is ready for injection.

GC-MS Analysis:

  • Gas Chromatography: Use a capillary column suitable for sterol analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase). A typical temperature program starts at a high initial temperature (e.g., 250°C) and ramps up to around 300°C.

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode at 70 eV. The mass spectra of the TMS-derivatized isomers will show a molecular ion peak (M⁺) at m/z 484.8, along with characteristic fragmentation patterns that, while similar, can be used in conjunction with retention time for identification.

FTIR Spectroscopy

Sample Preparation:

  • Prepare a KBr (potassium bromide) pellet by mixing a small amount of the dried sample (approx. 1 mg) with about 100 mg of dry KBr powder.

  • Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.

  • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the empty sample compartment (or pure KBr pellet) and subtract it from the sample spectrum.

Visualizing the Isomers and Workflow

To further clarify the structural differences and the analytical process, the following diagrams are provided.

G cluster_0 Δ5-Avenasterol Structure cluster_1 Δ7-Avenasterol Structure d5_structure d5_structure d7_structure d7_structure

Caption: Chemical structures of Δ5-avenasterol and Δ7-avenasterol.

G start Sample containing This compound Isomers extraction Extraction and Purification start->extraction spectroscopy Spectroscopic Analysis extraction->spectroscopy nmr NMR (¹H, ¹³C) spectroscopy->nmr ftir FTIR spectroscopy->ftir ms GC-MS spectroscopy->ms data_analysis Data Comparison and Interpretation nmr->data_analysis ftir->data_analysis ms->data_analysis identification Isomer Identification data_analysis->identification

A Comparative Guide to Assessing the Purity of Isolated Avenasterol Standards

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of analytical standards is paramount for accurate quantification and reliable experimental outcomes. This guide provides a comparative assessment of commercially available avenasterol standards, detailing the analytical methodologies used to determine their purity and offering supporting data where available.

Comparison of Commercially Available this compound Standards

This compound, a phytosterol found in various plant sources, exists primarily as two isomers: Δ5-avenasterol and Δ7-avenasterol. The purity of commercially available standards for these isomers can vary between suppliers. The following table summarizes the stated purity of this compound standards from several vendors. It is important to note that this data is based on information provided by the suppliers and may not be the result of independent, head-to-head comparative studies.

SupplierThis compound IsomerStated PurityMethod of Purity Assessment
Avanti Polar LipidsΔ5-Avenasterol>99%Not specified
MedChemExpressThis compound98.90%Not specified
MedChemExpressΔ7-Avenasterol95%Not specified, Certificate of Analysis available
Cayman ChemicalΔ5-Avenasterol≥95% (mixture of isomers)Not specified
Cayman ChemicalΔ7-Avenasterol≥95% (mixture of isomers)Not specified
AobiousΔ5-Avenasterol98%by HPLC[1]

Note: The purity of individual lots may vary. Researchers should always refer to the Certificate of Analysis provided with the specific standard.

Experimental Protocols for Purity Assessment

The purity of this compound standards is typically assessed using a combination of chromatographic and spectroscopic techniques. These methods are crucial for separating the main compound from any impurities, which may include isomers, degradation products, or residual solvents.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the purity assessment of non-volatile compounds like sterols.[2][3]

Principle: The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A detector measures the separated components as they elute from the column. Purity is often determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Typical Protocol:

  • Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD). ELSD is often preferred for sterols as many lack a strong UV chromophore.[2]

  • Column: A reverse-phase C18 column is commonly used for sterol analysis.[2]

  • Mobile Phase: A mixture of solvents such as acetonitrile, methanol, isopropanol, and water.[4] The specific gradient or isocratic conditions will depend on the specific isomers and potential impurities being separated.

  • Sample Preparation: A known concentration of the this compound standard is accurately weighed and dissolved in a suitable solvent (e.g., chloroform, methanol).[2]

  • Injection Volume: Typically 10-20 µL.

  • Detection:

    • UV: If the sterol has sufficient UV absorbance, a wavelength of around 205-210 nm is often used.

    • ELSD: This detector is suitable for all sterols as it does not rely on chromophores.

  • Data Analysis: The peak area of this compound is compared to the total area of all detected peaks to calculate the percentage purity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For sterols, a derivatization step is usually required to increase their volatility.

Principle: The sample is injected into a heated inlet, where it is vaporized. An inert carrier gas sweeps the vaporized sample onto a capillary column. The components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, allowing for both identification and quantification.

Typical Protocol:

  • Derivatization: this compound is derivatized to a more volatile form, typically a trimethylsilyl (TMS) ether, by reacting it with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[5]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium or hydrogen.

  • Injection: A small volume (e-g., 1 µL) of the derivatized sample is injected.

  • Temperature Program: The oven temperature is ramped to allow for the separation of different components.

  • Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification of unknowns or selected ion monitoring (SIM) mode for targeted quantification.

  • Data Analysis: Purity is determined by comparing the integrated peak area of the derivatized this compound to the total ion chromatogram area. The mass spectrum is used to confirm the identity of the main peak and any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a definitive technique for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity.[2][6]

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. This frequency is sensitive to the chemical environment of the nucleus, providing detailed information about the molecular structure. For quantitative analysis, the integral of a signal is directly proportional to the number of nuclei giving rise to that signal.

Typical Protocol:

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: A precise amount of the this compound standard is weighed and dissolved in a deuterated solvent (e.g., CDCl3). A known amount of an internal standard with a simple, well-resolved NMR spectrum is often added for quantitative purposes.

  • Data Acquisition: ¹H NMR spectra are typically acquired.

  • Data Analysis: The purity is determined by comparing the integral of a specific, well-resolved proton signal from this compound to the integral of a known signal from the internal standard. The structure is confirmed by analyzing the chemical shifts, coupling constants, and integration of all signals in the spectrum.

Visualizations

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the comprehensive purity assessment of an isolated this compound standard.

Figure 1: Experimental Workflow for this compound Purity Assessment cluster_0 Sample Preparation cluster_1 Primary Purity Analysis (Chromatography) cluster_2 Structural Confirmation & Quantitative Analysis cluster_3 Data Analysis and Purity Calculation A Isolated this compound Standard B Accurate Weighing A->B C Dissolution in Appropriate Solvent B->C D HPLC-ELSD/UV Analysis C->D E GC-MS Analysis (after derivatization) C->E F NMR Spectroscopy (¹H, ¹³C) C->F G Peak Area Integration & Percentage Purity Calculation D->G H Structural Verification & Impurity Identification D->H E->G E->H F->G F->H I Final Purity Statement G->I H->I

Caption: Workflow for assessing this compound purity.

Logical Relationship of Purity Assessment Methods

This diagram illustrates the complementary nature of different analytical techniques in providing a comprehensive assessment of an this compound standard's purity.

Figure 2: Interrelation of Purity Assessment Techniques center This compound Purity Assessment HPLC HPLC (Separation & Quantification) center->HPLC Chromatographic Purity GCMS GC-MS (Separation, Identification, Quantification) center->GCMS Volatile Impurity Profile NMR NMR (Structural Confirmation & Quantification) center->NMR Structural Integrity & Absolute Purity HPLC->GCMS Complementary Separation GCMS->NMR Confirms Identity of Peaks NMR->HPLC Confirms Major Component

Caption: Interrelation of purity assessment techniques.

References

Safety Operating Guide

A Guide to the Safe Disposal of Avenasterol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential information and procedural guidance for the safe disposal of Avenasterol, a phytosterol commonly used in research. While this compound is not generally classified as a hazardous substance, adherence to proper disposal protocols is necessary to ensure a safe working environment and to minimize environmental impact.[1]

Core Principles for this compound Waste Management

The disposal of this compound should be approached with the same diligence as any other laboratory chemical. The primary goals are to prevent its release into the environment, particularly waterways, and to ensure the safety of all personnel. Key safety data sheets indicate that while smaller quantities of some isomers like Δ5-Avenasterol may be considered for disposal with household waste, it is crucial to adhere to official regulations and prevent entry into sewers or surface and ground water.[2] Some sources suggest that this compound may be harmful to the aquatic environment, reinforcing the need to avoid direct environmental discharge.[3]

Step-by-Step Disposal Procedures

1. Waste Segregation and Collection:

  • Solid this compound Waste: Collect pure this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and any spill cleanup materials in a designated, compatible, and clearly labeled waste container. The container should have a tightly fitting lid to prevent accidental spills or exposure.[4]

  • Liquid this compound Waste: If this compound is dissolved in a solvent, the entire solution should be treated as chemical waste. The waste container must be appropriate for the solvent used and clearly labeled with the contents, including "this compound" and the name of the solvent.

2. Container Management:

  • Labeling: All waste containers must be accurately labeled with their contents. This should include the chemical name ("this compound") and any solvents or other chemicals present.

  • Storage: Store waste containers in a designated and well-ventilated waste accumulation area, away from incompatible materials.

3. Disposal of Empty this compound Containers:

  • Empty containers that once held this compound should be triple-rinsed with a suitable solvent before disposal.[4]

  • The rinsate from this process must be collected and disposed of as hazardous chemical waste.[4]

  • After thorough rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, depending on institutional policies.

4. Final Disposal Route:

  • The recommended disposal method for this compound waste is through a licensed chemical waste disposal contractor.[5] This may involve incineration or other approved chemical destruction methods.[5]

  • Under no circumstances should this compound waste be disposed of down the drain or in regular trash without following the specific guidelines for small quantities and obtaining institutional approval. [2][3][5]

Quantitative Data Summary

No specific quantitative data for disposal (e.g., concentration limits for drain disposal) is readily available in the provided safety data sheets. The general guidance is to minimize the quantity of waste generated and to treat all this compound waste as chemical waste to be handled by professionals.

ParameterGuideline
Small Quantities (Δ5-Avenasterol) May be disposable with household waste, but official regulations must be followed.[2]
Aquatic Environment May be harmful; do not let product enter drains.[3]
Recommended Disposal Licensed chemical destruction plant or controlled incineration.[5]
Empty Containers Triple rinse; collect rinsate as hazardous waste.[4]

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

AvenasterolDisposal start Start: this compound Waste Generated waste_type Identify Waste Type: - Solid (pure, contaminated materials) - Liquid (in solvent) start->waste_type small_quantity Is it a small quantity of Δ5-Avenasterol AND institutional policy allows? waste_type->small_quantity household_waste Dispose with Household Waste (Follow official regulations) small_quantity->household_waste Yes chemical_waste Treat as Chemical Waste small_quantity->chemical_waste No end End household_waste->end collect_solid Collect in a labeled, sealed container for solid chemical waste chemical_waste->collect_solid Solid collect_liquid Collect in a labeled, sealed container for liquid chemical waste chemical_waste->collect_liquid Liquid disposal Arrange for disposal via licensed chemical waste contractor collect_solid->disposal collect_liquid->disposal disposal->end

Caption: A flowchart outlining the decision-making process for the proper disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Avenasterol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Avenasterol, a phytosterol found in various plant sources. While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1]

Personal Protective Equipment (PPE)

While some safety data sheets (SDS) for this compound state that no special personal protective equipment is required, it is best practice in a laboratory setting to always wear standard PPE when handling any chemical substance.[1][2] This proactive approach ensures a safe working environment.

Recommended PPE for Handling this compound:

PPE CategorySpecificationRationale
Hand Protection Nitrile or latex glovesPrevents direct skin contact.[3]
Eye Protection Safety glasses with side shields or gogglesProtects eyes from potential splashes.[3]
Body Protection Laboratory coatProtects clothing and skin from accidental spills.[4]
Respiratory Protection Not generally required for small quantitiesWork in a well-ventilated area.[3][4] If handling large quantities or creating dust, a respirator may be appropriate.[3]

Operational and Handling Plan

A systematic approach to handling this compound ensures safety and preserves the integrity of the compound.

Step-by-Step Handling Protocol:

  • Preparation : Before handling, ensure you have read the relevant Safety Data Sheet (SDS).[4] Prepare a clean and well-ventilated workspace. Assemble all necessary equipment and recommended PPE.

  • Dispensing : When weighing or transferring this compound, do so carefully to avoid creating dust or aerosols.[5] Use a chemical fume hood if available, especially when working with larger quantities.

  • Storage : this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][3] Recommended long-term storage temperature is -20°C.[3]

  • Spill Management : In the event of a spill, avoid dust formation.[5] For small spills, sweep up the solid material and place it in a suitable, closed container for disposal.[3] Ensure the area is then cleaned thoroughly.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Guidelines:

Waste TypeDisposal Method
Unused this compound For small quantities, disposal with household waste may be permissible, but always follow local and institutional regulations.[2] For larger quantities, or as a standard practice, arrange for disposal by a licensed chemical destruction plant or through controlled incineration.[5]
Contaminated Materials (e.g., gloves, wipes) Dispose of in accordance with applicable laboratory waste procedures and local regulations.[3] Place in a sealed bag or container labeled for chemical waste.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. The empty container can then be disposed of according to institutional guidelines.

Experimental Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G Figure 1: this compound Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS B Don PPE A->B C Prepare Workspace B->C D Weigh/Transfer C->D Proceed to Handling E Conduct Experiment D->E F Clean Workspace E->F Experiment Complete G Dispose of Waste F->G H Doff PPE G->H I Wash Hands H->I

Figure 1: this compound Safe Handling Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.